(S)-(-)-Perillic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMSBUVCWHORP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23635-14-5 | |
| Record name | S-(-)-Perillic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-Perillic Acid: A Comprehensive Technical Guide to its Natural Sources and Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Perillic acid, a monoterpenoid, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. As a metabolite of limonene, it is found in nature and exhibits a range of biological activities. This technical guide provides an in-depth overview of the natural sources and botanical origin of this compound, detailing its biosynthesis, available quantitative data, and relevant experimental protocols. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and drug development professionals.
Natural Sources and Botanical Origin
The primary botanical source of this compound is the annual herb Perilla frutescens (L.) Britton, belonging to the Lamiaceae (mint) family.[1][2] This plant is widely cultivated in East Asian countries such as China, Japan, and Korea, where it is used for culinary and medicinal purposes.[1] this compound is found in the aerial parts of the plant, including the leaves.[3]
This compound is not typically present in high concentrations as a primary constituent but rather as a bio-oxidation product of other monoterpenes, principally (R)-(+)-limonene and its derivatives, perillyl alcohol and perillaldehyde, which are also found in Perilla frutescens.[4]
While Perilla frutescens is the established botanical origin, quantitative data on the specific concentration of this compound in various parts of the plant (leaves, stems, flowers) is not extensively documented in publicly available scientific literature. Numerous studies have focused on the quantification of other compounds in Perilla frutescens, such as rosmarinic acid, perillaldehyde, and various flavonoids and volatile oils.[5][6][7] A comprehensive analysis of 73 Perilla frutescens accessions using UPLC-Q-TOF-MS to quantify phenolic compounds did not report the concentration of perillic acid.[8] Similarly, another study characterizing 57 nonvolatile and 105 volatile compounds in different parts and varieties of Perilla frutescens did not provide quantitative data for perillic acid.[9]
Table 1: Natural Sources of this compound
| Natural Source | Family | Plant Part(s) | Compound Status |
| Perilla frutescens (L.) Britton | Lamiaceae | Aerial parts (leaves) | Metabolite of limonene, perillyl alcohol, and perillaldehyde |
Biosynthesis of this compound in Perilla frutescens
This compound is a downstream product in the monoterpene biosynthesis pathway in Perilla frutescens. The precursor for this pathway is geranyl pyrophosphate (GPP), which is formed through the methylerythritol phosphate (MEP) pathway in plastids. GPP is then cyclized to form limonene. The subsequent oxidation of the exocyclic methyl group of limonene leads to the formation of perillyl alcohol, which is further oxidized to perillaldehyde, and finally to perillic acid.
The key enzymatic steps involved in the conversion of limonene to perillic acid are catalyzed by cytochrome P450 monooxygenases.
Experimental Protocols
General Extraction and Isolation Protocol
This proposed protocol is a composite of methods used for related compounds and would require optimization and validation for this compound.
Objective: To extract and isolate this compound from the leaves of Perilla frutescens.
Materials:
-
Fresh or dried leaves of Perilla frutescens
-
Methanol or ethanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Chromatography column (Silica gel 60)
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
Procedure:
-
Sample Preparation: Air-dry the fresh leaves of Perilla frutescens at room temperature or use a lyophilizer. Grind the dried leaves into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with methanol or ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract and repeat the extraction process with the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate. The n-hexane fraction will remove non-polar compounds.
-
Collect the ethyl acetate fraction, which is expected to contain the organic acids, including perillic acid.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness.
-
-
Isolation by Column Chromatography:
-
Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the fractions by TLC, visualizing the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest and concentrate to yield purified this compound.
-
Analytical Quantification Method (UPLC-MS/MS)
Objective: To quantify the concentration of this compound in the plant extract.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (suggested starting point):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (suggested starting point):
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined using a pure standard.
-
Data Analysis: Use a standard curve of authentic this compound to quantify the concentration in the samples.
Signaling Pathways Modulated by this compound
The primary anticancer mechanism of this compound is the inhibition of protein prenylation, a critical post-translational modification for many proteins involved in cell signaling, including the Ras superfamily of small GTPases.[1][10][11]
Inhibition of the Ras/MAPK Signaling Pathway
Ras proteins are key regulators of cell proliferation, differentiation, and survival. Their activation requires farnesylation, a type of prenylation, which allows them to anchor to the cell membrane. This compound has been shown to inhibit the farnesylation of Ras proteins.[12] This disruption prevents Ras from localizing to the cell membrane and activating downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway. The inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells.
Conclusion
This compound is a naturally occurring monoterpenoid with promising therapeutic potential, primarily sourced from the plant Perilla frutescens. It is formed through the bio-oxidation of limonene and its derivatives. While its botanical origin is well-established, there is a notable lack of quantitative data regarding its concentration in the plant. The primary mechanism of action of this compound involves the inhibition of protein prenylation, leading to the disruption of key signaling pathways such as the Ras/MAPK cascade, which are crucial for cancer cell proliferation and survival. The provided experimental workflows offer a foundational approach for the extraction, isolation, and quantification of this compound, which will be essential for future research and development. Further studies are warranted to precisely quantify this compound in Perilla frutescens and to fully elucidate its complex pharmacological activities.
References
- 1. Ras pathway activation in gliomas: a strategic target for intranasal administration of perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization, identification, and quantification of phenolic compounds using UPLC-Q-TOF-MS and evaluation of antioxidant activity of 73 Perilla frutescens accessions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Comparison of Two Color Varieties of Perillae Folium by GC-MS-Based Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of S(-) perillic acid on protein prenylation and arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perillic acid inhibits Ras/MAP kinase-driven IL-2 production in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of (S)-(-)-Perillic Acid and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Perillic acid, a monoterpene derived from the essential oils of plants such as lavender and mint, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. As a key metabolite of d-limonene and perillyl alcohol, this compound and its subsequent metabolic products have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its known metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Metabolism of this compound
This compound is a major metabolite of perillyl alcohol in humans, dogs, and rats.[3][4] It is further metabolized into several compounds, primarily through oxidation and conjugation reactions. The main identified metabolites include:
-
Dihydroperillic acid: Formed by the reduction of the double bond in the cyclohexene ring.[3][4]
-
Perillic acid-8,9-diol: Resulting from the dihydroxylation of the isopropenyl group.
-
Conjugates: this compound can undergo phase II metabolism to form glucuronide, sulfate, glycine, and taurine conjugates.[5]
The metabolic fate of this compound is crucial for understanding its systemic effects and potential therapeutic efficacy.
Quantitative Biological Activity
The biological activity of this compound and its metabolites has been quantified in various in vitro studies. The following tables summarize the available data on their cytotoxic and enzyme-inhibitory activities.
Table 1: Cytotoxicity of this compound and its Metabolites
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 (Non-small cell lung cancer) | XTT | - | [6] |
| H520 (Non-small cell lung cancer) | - | Induces apoptosis | [7][8] | |
| Arterial Smooth Muscle Cells | Cell Counting | 1.0-3.5 mM | [2][9] | |
| Dehydroperillic acid | A549 (Non-small cell lung cancer) | XTT | 125 µg/mL | [6] |
| HepG2 (Hepatocellular carcinoma) | XTT | >250 µg/mL | [6] | |
| NIH/3T3 (Fibroblast) | XTT | >500 µg/mL (Selectivity Index > 4) | [6] | |
| Novel N-arylamide derivative of (S)-PA (Compound 4) | U251 (Glioblastoma) | MTT | - | [8] |
| HepG2 (Hepatocellular carcinoma) | MTT | - | [8] | |
| Novel N-arylamide derivative of (S)-PA (Compound 5) | U251 (Glioblastoma) | MTT | 3.10 ± 0.12 µg/mL | [8] |
| HepG2 (Hepatocellular carcinoma) | MTT | 1.49 ± 0.43 µg/mL | [8] |
Table 2: Inhibition of Protein Prenylation by this compound and Related Compounds
| Compound | Enzyme | IC50 (mM) | Reference |
| (S)-Perillic acid | Farnesyltransferase (FTase) | 10.7 ± 0.9 | [1] |
| Geranylgeranyltransferase I (GGTase I) | 4.1 ± 0.5 | [1] | |
| (R)-Perillic acid | Farnesyltransferase (FTase) | 8.1 ± 1.0 | [1] |
| Geranylgeranyltransferase I (GGTase I) | 3.4 ± 0.3 | [1] | |
| Perillic acid methyl ester | Farnesyltransferase (FTase) | Potent inhibitor | [1] |
| Geranylgeranyltransferase I (GGTase I) | Potent inhibitor | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and death.
Inhibition of Protein Prenylation Pathway
A primary mechanism of action for this compound is the inhibition of protein prenylation, a critical post-translational modification for the function of many signaling proteins, including the Ras superfamily of small GTPases.[9] By inhibiting farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), this compound prevents the attachment of isoprenoid lipids to these proteins, thereby disrupting their localization to the cell membrane and their downstream signaling cascades.
References
- 1. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of S(-) perillic acid on protein prenylation and arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(-)-Perillic Acid: A Technical Guide to its Mechanism of Action in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: (S)-(-)-Perillic acid (PA), a primary plasma metabolite of the naturally occurring monoterpene (S)-perillyl alcohol (POH), has garnered significant interest for its anti-cancer properties.[1][2] While its precursor, POH, has advanced to clinical trials, PA itself demonstrates a distinct and potent profile of anti-neoplastic activity.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, focusing on the inhibition of protein prenylation, modulation of critical signaling pathways, induction of cell cycle arrest, and apoptosis. This document synthesizes current in vitro and in vivo data, presents detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for the scientific community.
Core Mechanism: Inhibition of Protein Prenylation
The foundational anti-cancer activity of perillic acid and its analogs is linked to the inhibition of protein prenylation.[2][4] This post-translational modification involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of specific proteins.[2] This process is critical for the proper membrane localization and function of many proteins involved in signal transduction, particularly small GTPases like those in the Ras superfamily.[5][6]
Oncogenic mutations in Ras are found in approximately 20-25% of all human cancers, making it a key therapeutic target.[7][8] For Ras proteins to become active, they must be farnesylated, allowing them to anchor to the inner surface of the plasma membrane where they can be activated and propagate downstream signals.[5][7]
This compound acts as an inhibitor of the enzymes responsible for prenylation, primarily farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[1][9] Although considered a weaker inhibitor than some of its derivatives, its activity is significant.[5][9] By preventing the prenylation of Ras and other small G-proteins, perillic acid disrupts their ability to localize to the cell membrane, thereby blocking their oncogenic signaling cascades.[10][11]
Logical Relationship: From Prenylation Inhibition to Signal Disruption
Caption: Inhibition of protein prenylation by Perillic Acid prevents Ras activation.
Modulation of Key Signaling Pathways
The disruption of protein prenylation by perillic acid directly impacts several pro-survival and proliferative signaling cascades that are frequently hyperactivated in cancer.
Ras/MAPK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[6][8] Perillic acid has been shown to interrupt this pathway by depleting membrane-bound, farnesylated Ras proteins.[11] This leads to a dose-dependent decrease in the phosphorylation and activation of downstream kinases, including MAP Kinase (MAPK), ultimately suppressing signals that drive cell proliferation.[11] Studies in human T lymphocytes demonstrated that perillic acid not only depletes membrane-bound Ras but also reduces the levels of phosphorylated MAPK without affecting total MAPK levels.[11]
Caption: Perillic Acid's inhibitory effect on the Ras/MAPK signaling cascade.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell survival, growth, and metabolism that is often dysregulated in cancer.[12] While direct studies on perillic acid are limited, its precursor POH has been shown to indirectly inhibit this pathway.[13] Given that Ras can act as an upstream activator of PI3K, the inhibition of Ras prenylation by perillic acid is expected to contribute to the downregulation of the PI3K/Akt/mTOR pathway, further limiting cancer cell proliferation and promoting apoptosis.[7][14]
Induction of Apoptosis
Perillic acid is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[15][16] This is achieved primarily through the intrinsic, or mitochondrial, pathway.
Key molecular events include:
-
Upregulation of Pro-Apoptotic Proteins: Perillic acid increases the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.[15][16]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, it can decrease the levels of anti-apoptotic proteins like Bcl-2.[17]
-
Mitochondrial Disruption: The resulting increase in the Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential (ΔΨm), which is a point of no return for apoptosis.[17][18]
-
Caspase Activation: This disruption triggers the release of cytochrome c from the mitochondria into the cytosol.[17] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the subsequent activation of the executioner caspase-3.[17][18] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[15][16]
Studies in non-small cell lung cancer (NSCLC) cells (A549 and H520) have explicitly shown that both perillic acid and POH induce apoptosis with a corresponding increase in Bax expression and caspase-3 activity.[16]
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by Perillic Acid.
Induction of Cell Cycle Arrest
Perillic acid can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing cells from progressing through the division cycle.[16][19] This effect is often mediated by the modulation of key cell cycle regulatory proteins.
-
G1 Phase Arrest: In human colon cancer cells (HCT 116), perillic acid and POH were found to cause a G1 phase arrest.[19] This was correlated with a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21Waf1/Cip1 and a decrease in the expression of cyclin D1 and its partner kinase, CDK4.[19]
-
p21 Upregulation: p21 is a crucial inhibitor of cyclin-CDK complexes, and its upregulation effectively puts a brake on cell cycle progression, particularly at the G1/S checkpoint.[13][20] Studies in NSCLC cells also confirmed that perillic acid treatment leads to increased p21 expression.[16]
The coordinated downregulation of proliferative cyclins/CDKs and upregulation of inhibitory proteins like p21 prevents the cell from entering the S phase (DNA synthesis), thereby blocking proliferation.[19]
Caption: Perillic Acid induces G1 cell cycle arrest via modulation of p21 and Cyclin D1.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies. Note that IC50 values can vary significantly based on the cell line and assay conditions.
Table 1: Cytotoxicity of (S)-Perillic Acid Derivatives and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| (S)-PA Derivative 4 | U251 | Glioblastoma | 5.38 ± 0.31 | [1][21] |
| HepG2 | Hepatocellular Carcinoma | 2.50 ± 0.19 | [1][21] | |
| (S)-PA Derivative 5 | U251 | Glioblastoma | 3.10 ± 0.12 | [1][21] |
| HepG2 | Hepatocellular Carcinoma | 1.49 ± 0.43 | [1][21] | |
| (S)-Perillyl Alcohol | U251 | Glioblastoma | > 100 | [1] |
| HepG2 | Hepatocellular Carcinoma | > 100 | [1] | |
| 5-Fluorouracil (5-FU) | U251 | Glioblastoma | 4.81 ± 0.25 | [1][21] |
| HepG2 | Hepatocellular Carcinoma | 2.15 ± 0.11 | [1][21] |
Table 2: Effects of Perillic Acid on Cell Cycle and Apoptotic Markers
| Treatment | Cell Line | Parameter | Observation | Citation |
| Perillic Acid | A549, H520 | Apoptosis | Dose-dependent induction | [16] |
| A549, H520 | Cell Cycle | Induces arrest | [16] | |
| A549, H520 | Bax Expression | Increased | [16] | |
| A549, H520 | p21 Expression | Increased | [16] | |
| A549, H520 | Caspase-3 Activity | Increased | [16] | |
| Perillic Acid | HCT 116 | Cell Proliferation | Dose-dependent inhibition | [19] |
| HCT 116 | Cell Cycle | G1 Arrest | [19] | |
| HCT 116 | p21 Expression | Increased | [19] | |
| HCT 116 | Cyclin D1 Expression | Decreased | [19] |
Detailed Experimental Protocols
The following sections describe the standard methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with perillic acid as described above.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of four cell populations:
-
Viable: Annexin V(-) / PI(-)
-
Early Apoptotic: Annexin V(+) / PI(-)
-
Late Apoptotic/Necrotic: Annexin V(+) / PI(+)
-
Necrotic: Annexin V(-) / PI(+)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22]
-
Cell Culture and Treatment: Cells are cultured and treated with perillic acid.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: A histogram of cell count versus DNA content is generated, showing distinct peaks for G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. The percentage of cells in each phase is calculated.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins (e.g., Bax, Bcl-2, p21, phosphorylated-ERK).[23]
-
Protein Extraction: Following treatment with perillic acid, cells are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Total protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.
General In Vitro Experimental Workflow
Caption: A typical workflow for in vitro evaluation of Perillic Acid's anticancer effects.
References
- 1. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]
- 2. Synthesis, Bioproduction and Bioactivity of Perillic Acid—A Review [mdpi.com]
- 3. Synthesis of the Prospective Anticancer Molecule Perillic Acid from Orange Essential Oil by the Yeast Yarrowia lipolytica [scirp.org]
- 4. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of protein prenyltransferases by oxygenated metabolites of limonene and perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein prenylation by metabolites of limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmascigroup.us [pharmascigroup.us]
- 11. Perillic acid inhibits Ras/MAP kinase-driven IL-2 production in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Gallic acid induces apoptosis via caspase-3 and mitochondrion-dependent pathways in vitro and suppresses lung xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Monoterpenes inhibit proliferation of human colon cancer cells by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gallic acid induces apoptosis and enhances the anticancer effects of cisplatin in human small cell lung cancer H446 cell line via the ROS-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of (S)-(-)-Perillic Acid: A Technical Overview
(S)-(-)-Perillic acid, a monoterpene and a significant metabolite of d-limonene and perillyl alcohol, has garnered considerable interest in the scientific community for its potential therapeutic applications. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, with a focus on data from human studies, detailed experimental methodologies, and the metabolic pathways involved.
Introduction to this compound
This compound is a natural compound found in certain plants, such as Perilla frutescens.[1] It is also the primary active metabolite of d-limonene, a major constituent of citrus oils, and perillyl alcohol (POH), a derivative of limonene.[2][3] Preclinical studies have suggested that perillic acid may possess anticancer properties, leading to investigations into its clinical potential.[4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental for designing effective dosing regimens and ensuring its safety and efficacy in future clinical applications.
Pharmacokinetic Parameters in Humans
The majority of pharmacokinetic data for this compound in humans is derived from studies where subjects were administered its precursors, d-limonene or perillyl alcohol. The parent compounds are rapidly metabolized, leading to detectable levels of perillic acid in the plasma.[5][6]
Pharmacokinetics after Oral Administration of d-Limonene
A study involving healthy individuals who consumed a single dose of a citrus preparation rich in d-limonene provided key insights into the pharmacokinetics of its metabolite, perillic acid.[2][7]
Table 1: Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose of a d-Limonene-Rich Citrus Preparation [2][7]
| Parameter | Value Range |
| Tmax (Time to Peak Plasma Concentration) | 1 hour |
| Cmax (Peak Plasma Concentration) | 2.08 - 13.98 µM |
| t1/2 (Elimination Half-life) | 0.82 - 1.84 hours |
| AUC (Area Under the Curve) | 5.07 - 32.59 µM·h |
Data from a study where healthy individuals consumed 30-40 oz of a Mediterranean-style lemonade containing 447-596 mg of d-limonene.[2]
Pharmacokinetics after Oral Administration of Perillyl Alcohol (POH)
Phase I clinical trials of perillyl alcohol in patients with advanced malignancies have also provided valuable pharmacokinetic data on its primary metabolite, perillic acid.
Table 2: Peak Plasma Concentrations of this compound in Cancer Patients Following Oral Administration of Perillyl Alcohol (POH) Thrice Daily [8]
| Dose Level (mg/m²/dose) | Mean Peak Plasma Concentration (Day 1) | Mean Peak Plasma Concentration (Day 29) |
| 800 (L1) | 175 µM | 139 µM |
| 1600 (L2) | 472 µM | 311 µM |
| 2400 (L3) | 456 µM | 257 µM |
Table 3: Pharmacokinetic Parameters of this compound in Cancer Patients Following Oral Administration of Perillyl Alcohol (POH) Four Times Daily [9][10]
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 1 - 3 hours |
| t1/2 (Metabolite Half-life) | ~2 hours |
Bioavailability
Studies have demonstrated that this compound is readily bioavailable after oral administration of its precursors.[2][3][11] Following consumption of a d-limonene rich beverage, perillic acid was rapidly detected in the plasma, indicating efficient absorption and metabolism of d-limonene.[2] Similarly, oral administration of perillyl alcohol leads to significant systemic exposure to perillic acid.[8][9]
Metabolism and Excretion
This compound is the product of the metabolism of d-limonene and perillyl alcohol. In humans, dogs, and rats, perillyl alcohol is rapidly metabolized to perillaldehyde, then to perillic acid and dihydroperillic acid.[5][6] These metabolites are subsequently glucuronidated and primarily excreted in the urine, with a smaller amount excreted in the bile.[5][6] In one study, approximately 9% of the total administered dose of perillyl alcohol was recovered in the urine within the first 24 hours, with the majority being perillic acid.[9][10]
Metabolic pathway of Perillyl Alcohol.
Experimental Protocols
The following sections detail the methodologies employed in key studies that have investigated the pharmacokinetics of this compound.
Study of d-Limonene Administration in Healthy Volunteers
-
Study Design: A single-dose pharmacokinetic study.[2]
-
Subjects: Healthy adult volunteers.[2]
-
Intervention: Consumption of 30-40 oz of a Mediterranean-style lemonade (containing 447-596 mg of d-limonene) with a light breakfast.[2]
-
Sample Collection: Blood samples were collected at various time points up to 24 hours after consumption.[2]
-
Analytical Method: Plasma concentrations of perillic acid were determined using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[2]
Workflow for d-Limonene PK study.
Phase I Clinical Trial of Perillyl Alcohol in Cancer Patients
-
Study Design: A Phase I dose-escalation clinical trial.[8][9]
-
Subjects: Patients with advanced refractory malignancies.[8][9]
-
Intervention: Oral administration of perillyl alcohol (POH) formulated in soft gelatin capsules. Dosing was administered three or four times daily at escalating dose levels (e.g., 800, 1200, 1600, 2400 mg/m²/dose).[8][9]
-
Sample Collection: Blood samples were collected at specified time points on day 1 and day 29 of treatment to determine plasma concentrations of POH metabolites.[8][9]
-
Analytical Method: Quantification of perillic acid and dihydroperillic acid in plasma was performed. Although the specific assay is not detailed in all publications, HPLC-based methods are standard for such analyses.[12]
Analytical Methodology: HPLC-UV for Perillic Acid Quantification
A common method for quantifying perillic acid in plasma involves reversed-phase high-performance liquid chromatography with UV detection.[2][12]
-
Sample Preparation: Typically involves protein precipitation from the plasma sample, followed by centrifugation and dilution of the supernatant.[12]
-
Chromatographic Separation: A C18 column is commonly used for separation.[12]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used as the mobile phase.[12]
-
Detection: The eluent is monitored for UV absorption at the maximum absorbance wavelength of perillic acid.[12]
-
Quantification: The concentration of perillic acid is determined by comparing the peak area of the analyte in the sample to a standard curve generated from samples with known concentrations of perillic acid.[12]
HPLC-UV analysis workflow.
Conclusion
The available data indicates that this compound is readily bioavailable in humans following the oral administration of its precursors, d-limonene and perillyl alcohol. It exhibits rapid absorption and a relatively short elimination half-life. The primary route of elimination is through metabolism, followed by urinary excretion of its glucuronidated conjugates. The established pharmacokinetic profile provides a solid foundation for the further clinical development of this compound and its parent compounds. Future research should focus on the direct administration of this compound to more precisely define its pharmacokinetic properties and to explore its full therapeutic potential.
References
- 1. Perillic Acid | C10H14O2 | CID 1256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of perillic acid in humans after a single dose administration of a citrus preparation rich in d-limonene content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I clinical trial of perillyl alcohol administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I clinical and pharmacokinetic study of perillyl alcohol administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. [PDF] Pharmacokinetics of perillic acid in humans after a single dose administration of a citrus preparation rich in d-limonene content. | Semantic Scholar [semanticscholar.org]
- 12. Analysis of perillic acid in plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies on (S)-(-)-Perillic acid cytotoxicity
An In-Depth Technical Guide on the In Vitro Cytotoxicity of (S)-(-)-Perillic Acid
Introduction
This compound (PA) is a naturally occurring monoterpene and the primary metabolite of d-limonene and perillyl alcohol (POH), compounds that have garnered significant interest for their potential anticancer properties.[1][2][3] As the major circulating metabolite, understanding the direct cytotoxic effects of perillic acid on cancer cells is crucial for evaluating the therapeutic potential of its parent compounds.[4] In vitro studies have begun to elucidate the mechanisms by which PA exerts its effects, demonstrating its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.[4][5]
This technical guide provides a comprehensive overview of the existing in vitro research on the cytotoxicity of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its efficacy, mechanisms of action, and the experimental protocols used for its evaluation. The guide summarizes key quantitative data, details methodologies from pivotal studies, and visually represents the core signaling pathways and workflows involved.
Cytotoxicity Profile of this compound
This compound has demonstrated dose-dependent cytotoxic effects against several cancer cell lines.[4][5] However, its potency can vary significantly depending on the cell type. In some studies, (S)-PA itself showed limited activity compared to its synthetic derivatives, suggesting that structural modifications may enhance its cytotoxic potential.[1][6][7]
Table 1: Summary of In Vitro Cytotoxicity Data
| Compound | Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value / Effect | Reference |
|---|---|---|---|---|---|---|
| This compound (PA) | A549 | Non-Small Cell Lung Cancer | alamarBlue | Not Specified | Elicited dose-dependent cytotoxicity. IC50 concentration used for further studies. | [4][5] |
| This compound (PA) | H520 | Non-Small Cell Lung Cancer | alamarBlue | Not Specified | Elicited dose-dependent cytotoxicity. IC50 concentration used for further studies. | [4][5] |
| This compound (PA) | HepG2 | Hepatocellular Carcinoma | MTT | Not Specified | Did not show substantial anticancer effect at 100 µg/mL. | [6][7] |
| This compound (PA) | U251 | Glioblastoma | MTT | Not Specified | Did not show substantial anticancer effect at 100 µg/mL. | [6][7] |
| Derivative 4 (N-arylamide of (S)-PA) | U251 | Glioblastoma | MTT | 72 h | 12.05 ± 0.91 µg/mL | [6] |
| Derivative 4 (N-arylamide of (S)-PA) | HepG2 | Hepatocellular Carcinoma | MTT | 72 h | 10.16 ± 0.33 µg/mL | [6] |
| Derivative 5 (N-arylamide of (S)-PA) | U251 | Glioblastoma | MTT | 72 h | 3.10 ± 0.12 µg/mL | [6][8] |
| Derivative 5 (N-arylamide of (S)-PA) | HepG2 | Hepatocellular Carcinoma | MTT | 72 h | 1.49 ± 0.43 µg/mL |[6][8] |
Mechanisms of Action
In vitro studies have identified two primary mechanisms through which perillic acid exerts its cytotoxic effects: the induction of apoptosis and the promotion of cell cycle arrest.[4][5] These processes are driven by the modulation of key regulatory proteins.
Induction of Apoptosis
Perillic acid has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[4][5] This programmed cell death is achieved through a mitochondrial-mediated pathway. Treatment with PA leads to the increased expression of the pro-apoptotic protein Bax and subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4][5]
Cell Cycle Arrest
In addition to apoptosis, perillic acid can halt the proliferation of cancer cells by inducing cell cycle arrest.[4][5] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[4] In A549 and H520 lung cancer cells, PA treatment resulted in a 61% and 100% increase in p21 expression, respectively.[4] The p21 protein binds to and inhibits cyclin-CDK complexes, thereby preventing the cell from progressing through the cell cycle.
Detailed Experimental Protocols
The following sections describe the methodologies for key in vitro assays used to assess the cytotoxicity of this compound, based on published studies.[4][6]
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as A549 (NSCLC), H520 (NSCLC), HepG2 (hepatocellular carcinoma), and U251 (glioblastoma) are commonly used.[4][6] Normal cell lines like 3T6 (fibroblast) can be included to assess selectivity.[6]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[6][9]
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.[6]
Cytotoxicity Assays
Cytotoxicity assays measure the proportion of viable cells after exposure to a test compound.
-
MTT Assay: [6]
-
Seed cells (e.g., 1.0 × 10³) in a 96-well plate and incubate for 24 hours.[6]
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0-100 µg/mL).[6]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[6]
-
Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL).[6]
-
Incubate for approximately 4 hours, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[6]
-
-
alamarBlue™ (Resazurin) Assay: [4]
-
Follow steps 1-3 as described for the MTT assay.
-
Add alamarBlue™ reagent directly to the culture wells (typically 10% of the medium volume).
-
Incubate for 1-4 hours. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure fluorescence using an appropriate plate reader (e.g., excitation ~560 nm, emission ~590 nm).[4] Cell viability is proportional to the fluorescent signal.
-
Apoptosis and Cell Cycle Analysis
-
Caspase-3 Activity Assay: [4]
-
Treat cells with the IC50 concentration of perillic acid.
-
Lyse the cells to release cytoplasmic proteins.
-
Determine the total protein concentration in the lysate using a protein assay kit (e.g., BCA).[4]
-
Incubate a standardized amount of protein from each sample with a caspase-3-specific substrate conjugated to a colorimetric or fluorescent reporter.
-
Measure the signal generated from the cleavage of the substrate, which is proportional to the caspase-3 activity.
-
-
Cell Cycle Analysis by Flow Cytometry: [5]
-
Culture and treat cells with perillic acid for the desired time.
-
Harvest the cells (including floating cells) and wash with Phosphate-Buffered Saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells again and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting
-
Purpose: To detect and quantify the expression levels of specific proteins (e.g., Bax, p21, Bcl2).[4]
-
After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[4]
-
Quantify the total protein concentration of the lysates.[4]
-
Separate equal amounts of protein (e.g., 30 µg) by molecular weight using SDS-PAGE.[4]
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]
-
Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p21).[4]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]
-
Add a chemiluminescent substrate and detect the light signal using an imaging system. The intensity of the resulting bands corresponds to the level of protein expression.
-
Conclusion
The available in vitro evidence indicates that this compound is a biologically active monoterpene with dose-dependent cytotoxic effects against cancer cells, particularly those of non-small cell lung origin.[4][5] Its primary mechanisms of action involve the induction of mitochondrial-mediated apoptosis, characterized by the upregulation of Bax and activation of caspase-3, and the promotion of cell cycle arrest through increased expression of the p21 inhibitor.[4][5] While the parent compound shows modest activity in some cancer models, its synthetic N-arylamide derivatives have demonstrated significantly enhanced potency, highlighting a promising avenue for future drug development.[1][6] Further research across a broader range of cancer cell lines is warranted to fully characterize its cytotoxic profile and to explore its potential in combination therapies.[4]
References
- 1. Novel N-arylamide derivatives of (S)-perillic acid ((S)-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-arylamide derivatives of (S)-perillic acid ((S)-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (S)-(-)-Perillic Acid from (-)-β-Pinene Epoxide
Introduction
(S)-(-)-Perillic acid, a monoterpenoid found in the essential oils of plants from the Perilla genus, has garnered significant interest in the fields of oncology and pharmacology due to its potential as an antineoplastic agent. Its mechanism of action is believed to involve the inhibition of protein prenylation, a critical process for the function of several oncogenic proteins. The development of efficient and stereoselective synthetic routes to this compound is crucial for advancing its preclinical and clinical evaluation. This application note details a robust and economical three-step synthesis of this compound starting from the readily available chiral precursor, (-)-β-pinene epoxide. The described protocol offers good yields and maintains the desired stereochemistry, making it suitable for laboratory-scale synthesis and process development.
Overall Reaction Scheme
The synthesis proceeds via a three-step sequence involving an initial isomerization of the epoxide, followed by a two-step oxidation of the resulting allylic alcohol.
Figure 1: Chemical pathway for the synthesis of this compound.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Application Notes and Protocols for the Biotransformation of Limonene to (S)-(-)-Perillic Acid Using Yeast
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-Perillic acid, a monoterpene derivative of limonene, holds significant promise as a potential anticancer and antimicrobial agent.[1][2] This document provides detailed application notes and experimental protocols for the biotransformation of R-(+)-limonene into this compound utilizing the yeast Yarrowia lipolytica. The bioprocess leverages the inherent enzymatic machinery of the yeast, offering a regio- and stereoselective conversion, yielding perillic acid as the primary oxidized product.[3][4] This method presents a sustainable and efficient alternative to traditional chemical synthesis, which often involves multiple steps and the use of harsh reagents.[5] The protocols outlined below are based on established research and are intended to guide researchers in the successful production and optimization of this compound.
Introduction
The growing demand for enantiomerically pure compounds in the pharmaceutical industry has driven the exploration of biotechnological production methods.[6] Biotransformation, utilizing whole microbial cells or isolated enzymes, offers a powerful platform for the synthesis of complex molecules with high specificity.[4][6] The conversion of readily available limonene, a major component of citrus essential oils, to the high-value compound perillic acid is a prime example of such a process.[3][7] Among various microorganisms screened, the yeast Yarrowia lipolytica has demonstrated notable efficiency in oxidizing the exocyclic methyl group of limonene to a carboxylic acid, resulting in the formation of perillic acid.[1][3] This bioconversion is particularly advantageous as it can be performed under mild conditions and often results in a single major product, simplifying downstream processing.[1][4]
Data Presentation
The following tables summarize the quantitative data from key experiments on the biotransformation of R-(+)-limonene to perillic acid using Yarrowia lipolytica.
Table 1: Effect of Temperature on Perillic Acid Production
| Temperature (°C) | Perillic Acid Concentration (mg/L) |
| 25 | 564 |
| 28 | 442 |
| 30 | 338 |
| Data sourced from bioconversion assays using Y. lipolytica ATCC 18942 with 0.5% (v/v) R-(+)-limonene at pH 7.0 for 48 hours.[4] |
Table 2: Effect of pH on Perillic Acid Production
| pH | Perillic Acid Concentration (mg/L) |
| 3.0 | < 50 |
| 5.0 | ~200 |
| 7.1 | 564 |
| 8.0 | ~450 |
| Data sourced from bioconversion assays using Y. lipolytica ATCC 18942 with 0.5% (v/v) R-(+)-limonene at 25°C for 48 hours.[1][4] |
Table 3: Effect of Limonene Addition Strategy on Perillic Acid Production
| Limonene Addition Method | Total Limonene Added | Perillic Acid Concentration (mg/L) |
| Single dose at start | 0.5% (v/v) | 564 |
| Stepwise addition (6 doses over 48h) | 0.5% (v/v) total | 855 |
| Data sourced from bioconversion assays using Y. lipolytica ATCC 18942 at 25°C and pH 7.1 for 48 hours.[4][8] |
Table 4: Comparison of Perillic Acid Production from Limonene and Orange Essential Oil in a Bioreactor
| Substrate | Perillic Acid Concentration (mg/L) after 48h |
| High-purity R-(+)-limonene | 839.6 |
| Industrial orange essential oil | 806.4 |
| Data sourced from bioconversion in a 2-L top-aerated bioreactor using Y. lipolytica.[7] |
Experimental Protocols
Protocol 1: Yeast Strain Cultivation and Biomass Production
This protocol describes the cultivation of Yarrowia lipolytica to generate sufficient cell mass for the biotransformation experiments.
Materials:
-
Yarrowia lipolytica ATCC 18942
-
Yeast Malt Broth (YMB) medium:
-
Glucose: 10 g/L
-
Yeast extract: 3 g/L
-
Malt extract: 3 g/L
-
Peptone: 5 g/L
-
-
Sterile distilled water
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Prepare YMB medium by dissolving the components in distilled water and sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculate a sterile Erlenmeyer flask containing YMB medium with a single colony of Y. lipolytica from a fresh agar plate.
-
Incubate the culture at 28°C with shaking at 250 rpm for 48 hours, or until the stationary phase of growth is reached.[4]
-
Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile 50 mM phosphate buffer (pH 7.0).
-
Determine the dry weight of the cell mass by drying a known wet weight of the pellet at 105°C to a constant weight. The cell concentration can then be adjusted as required for the biotransformation reaction.
Protocol 2: Biotransformation of R-(+)-Limonene to this compound
This protocol details the whole-cell bioconversion of limonene to perillic acid.
Materials:
-
Yarrowia lipolytica cell biomass (from Protocol 1)
-
50 mM Phosphate buffer (pH 7.1)
-
R-(+)-limonene (96% purity or higher)
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Prepare a cell suspension of Y. lipolytica in 50 mM phosphate buffer (pH 7.1) to a final concentration of 10 g/L (dry weight).[1][4]
-
Transfer 25 mL of the cell suspension to a 250 mL Erlenmeyer flask.[4]
-
For a single-dose experiment, add R-(+)-limonene to a final concentration of 0.5% (v/v).[4]
-
For a stepwise addition experiment, add R-(+)-limonene in six equal doses over a 48-hour period to reach a total concentration of 0.5% (v/v).[4][8]
-
Incubate the reaction mixture at 25°C with shaking at 250 rpm for 48 hours.[1][4]
-
After the incubation period, stop the reaction and proceed with extraction and analysis.
Protocol 3: Extraction and Analysis of Perillic Acid
This protocol describes the extraction of perillic acid from the reaction mixture and its quantification.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
This compound standard
Procedure:
-
Acidify the reaction mixture to pH 2.0 with a suitable acid (e.g., HCl).
-
Extract the perillic acid from the acidified mixture three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in a known volume of ethyl acetate for analysis.
-
Quantify the concentration of perillic acid using GC-FID. Prepare a standard curve using known concentrations of this compound standard. The GC conditions should be optimized for the separation and detection of perillic acid.
Visualizations
Caption: Proposed enzymatic pathway for the biotransformation of limonene to perillic acid.
Caption: General experimental workflow for perillic acid production.
Conclusion
The biotransformation of limonene to this compound using Yarrowia lipolytica offers a robust and selective method for the production of this valuable pharmaceutical intermediate. The provided protocols and data serve as a comprehensive guide for researchers to establish and optimize this bioprocess. Further investigations could focus on metabolic engineering of the yeast strain to enhance enzyme activity and flux through the pathway, potentially leading to even higher yields and productivities. Additionally, scaling up the process in a bioreactor with optimized feeding strategies holds promise for industrial-scale production.
References
- 1. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica | Semantic Scholar [semanticscholar.org]
- 4. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Microbial Production of (S)-(-)-Perillic Acid with Pseudomonas putida: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-Perillic acid, a naturally occurring monoterpene, has garnered significant attention in the pharmaceutical and cosmetic industries due to its potential anticancer and antimicrobial properties.[1][2] Chemical synthesis of perillic acid is challenging due to the multiple competing reaction sites on the precursor molecule, limonene.[3] Microbial biotransformation presents a promising alternative for the specific and efficient production of this valuable compound. Pseudomonas putida, a versatile and solvent-tolerant bacterium, has emerged as a robust biocatalyst for the conversion of (S)-(-)-limonene to this compound.[1][3] This document provides detailed application notes and protocols for the microbial production of this compound using various strains of Pseudomonas putida, summarizing key quantitative data and experimental methodologies from published research.
Introduction
Pseudomonas putida possesses a native metabolic pathway for the degradation of p-cymene, which can be effectively utilized for the bioconversion of limonene to perillic acid.[4][5] The key enzymes in this pathway, including a monooxygenase and two dehydrogenases, catalyze the stepwise oxidation of the exocyclic methyl group of limonene to produce perillic acid as a dead-end product, as it cannot be further metabolized by the wild-type strains.[5] Several strains of P. putida, including GS1 and DSM 12264, have been successfully employed for this biotransformation, achieving high product titers.[1][4] This document outlines the established methods for cultivating these strains and carrying out the bioconversion process.
Data Presentation
The following tables summarize the quantitative data from various studies on the production of perillic acid using Pseudomonas putida.
Table 1: Production of this compound by Pseudomonas putida Strains
| Pseudomonas putida Strain | Cultivation Method | Substrate | Co-substrate(s) | Product Concentration (mM) | Product Concentration (g/L) | Productivity | Reference |
| GS1 | Fed-batch | (S)-(-)-Limonene | Glycerol, Ammonium | 64 | 11 | Not Reported | [4][5] |
| DSM 12264 | Fed-batch with ISPR* | (+)-Limonene | Not Specified | 187 | 31 | Not Reported | [1] |
| GS1 | Continuous Biofilm Reactor | (R)-(+)-Limonene | Glycerol | Not Reported | Not Reported | 34 g Ltube-1 day-1 | [6] |
*ISPR: In Situ Product Recovery
Signaling Pathways and Experimental Workflows
The bioconversion of limonene to perillic acid in Pseudomonas putida proceeds through the p-cymene degradation pathway. The key enzymatic steps are illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioconversion of limonene to increased concentrations of perillic acid by Pseudomonas putida GS1 in a fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continuous multistep synthesis of perillic acid from limonene by catalytic biofilms under segmented flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantitative Analysis of Perillic Acid in Human Plasma
Abstract
This application note describes a simple, sensitive, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of perillic acid in human plasma. Perillic acid is a principal active metabolite of the monoterpene perillyl alcohol, a compound investigated for its therapeutic potential. The method utilizes a protein precipitation procedure for sample preparation and ibuprofen as an internal standard to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and routine analysis in a drug development setting.
Introduction
Perillic acid is a major circulating metabolite of d-limonene and perillyl alcohol, a naturally occurring monoterpene that has demonstrated significant anti-tumor activity in pre-clinical studies.[1] As perillyl alcohol undergoes clinical evaluation, particularly as a potential anticancer agent, a reliable and validated analytical method for its primary metabolite is crucial for conducting pharmacokinetic and pharmacodynamic (PK/PD) studies.[2] This document provides a detailed protocol for the analysis of perillic acid in human plasma using an HPLC-UV system, which is a widely accessible and cost-effective analytical technique.
Principle
The method is based on reversed-phase chromatography using a C18 stationary phase, which separates compounds based on their hydrophobicity. Plasma samples are first treated with an organic solvent to precipitate proteins. After centrifugation, the supernatant containing perillic acid and the internal standard (ibuprofen) is injected into the HPLC system. An isocratic mobile phase allows for the separation of perillic acid and the internal standard from endogenous plasma components. Detection is achieved by monitoring the UV absorbance at 210 nm, a wavelength where the carboxyl group chromophore of organic acids absorbs strongly.[3] Quantification is performed by comparing the peak area ratio of perillic acid to the internal standard against a calibration curve.
Experimental
3.1 Apparatus and Consumables
-
HPLC system with a UV/Vis detector, isocratic pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, and refrigerated centrifuge.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC vials, syringes, and 0.45 µm syringe filters.
-
Pipettes and general laboratory glassware.
3.2 Reagents and Chemicals
-
Perillic acid reference standard (≥98% purity).
-
Ibuprofen (Internal Standard, IS) (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (ACS grade).
-
Glacial Acetic Acid (ACS grade).
-
Water (HPLC grade or Milli-Q).
-
Human plasma (drug-free).
3.3 Chromatographic Conditions The HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 5.0) (36:64, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Oven Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | Approx. 10 minutes |
Note: Mobile phase pH should be adjusted to 5.0 using glacial acetic acid.
Protocols
4.1 Preparation of Solutions
-
Stock Solution of Perillic Acid (1 mg/mL): Accurately weigh 10 mg of perillic acid reference standard and dissolve in 10 mL of acetonitrile.
-
Stock Solution of Ibuprofen (IS) (1 mg/mL): Accurately weigh 10 mg of ibuprofen and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the perillic acid stock solution with mobile phase to create calibration standards ranging from 0.25 to 200 µg/mL.[1]
-
Working IS Solution (20 µg/mL): Dilute the IS stock solution with acetonitrile.
4.2 Sample Preparation Protocol The following protocol details the extraction of perillic acid from plasma samples using protein precipitation.
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of plasma sample into the corresponding tube.
-
Add 20 µL of the working IS solution (20 µg/mL) to each tube (except for blank samples) and vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL into the HPLC system for analysis.
Below is a diagram illustrating the sample preparation workflow.
Method Validation Summary
The method was validated according to standard guidelines for bioanalytical method validation. The results are summarized below.
5.1 Linearity The linearity of the method was evaluated by analyzing calibration standards at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of perillic acid to the internal standard against the nominal concentration.
| Parameter | Result |
| Calibration Range | 0.25 - 200.0 µg/mL[1] |
| Regression Equation | y = mx + c |
| Correlation Coeff. (r²) | > 0.998 |
5.2 Accuracy and Precision Accuracy and precision were determined by analyzing QC samples (Low, Mid, High) in replicates (n=6) on the same day (intra-day) and on three different days (inter-day).
| QC Level | Concentration (µg/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Recovery) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Recovery) |
| LQC | 0.75 | ≤ 5.0% | 95.0 - 105.0% | ≤ 6.5% | 94.0 - 106.0% |
| MQC | 75.0 | ≤ 4.0% | 97.0 - 103.0% | ≤ 5.0% | 96.0 - 104.0% |
| HQC | 150.0 | ≤ 3.5% | 98.0 - 102.0% | ≤ 4.5% | 97.0 - 103.0% |
5.3 Sensitivity The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
| Parameter | Value (µg/mL) | Criteria |
| LOD | 0.08 | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | 0.25[1] | Signal-to-Noise Ratio ≥ 10:1, with acceptable precision and accuracy (%RSD ≤ 20%) |
Typical Results
Under the specified chromatographic conditions, a clean separation of perillic acid and the internal standard (ibuprofen) from endogenous plasma components is achieved. The retention time for perillic acid is expected to be approximately 4.5 minutes, and for ibuprofen, approximately 6.2 minutes.
The logical flow from method development to validation is shown in the diagram below.
Conclusion
The HPLC-UV method described provides a reliable, accurate, and precise tool for the quantitative analysis of perillic acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This validated method can be effectively applied to support pre-clinical and clinical pharmacokinetic studies of perillyl alcohol and other related compounds.
References
Application Note: Gas Chromatography Method for Perillic Acid Determination in Bioconversion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative determination of perillic acid in bioconversion broths using gas chromatography with flame ionization detection (GC-FID). The described method is robust, accurate, and has been validated for linearity, accuracy, and precision, making it suitable for monitoring the production of perillic acid from microbial biotransformation of limonene. The protocol includes comprehensive steps for sample preparation, instrument setup, and data analysis.
Introduction
Perillic acid, a monoterpene derived from the oxidation of limonene, has garnered significant interest in the pharmaceutical industry for its potential anticancer properties.[1][2] Microbial bioconversion, particularly using yeast such as Yarrowia lipolytica, presents a promising and sustainable route for perillic acid production.[1][3][4][5] Accurate and reliable analytical methods are crucial for monitoring the efficiency of these bioprocesses and for downstream processing. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like perillic acid. This application note details a validated GC-FID method for the determination of perillic acid in yeast bioconversion supernatants.[6][7]
Experimental Protocols
Sample Preparation from Bioconversion Broth
This protocol is adapted from established methods for the extraction of perillic acid from aqueous bioconversion media.[4][6][7][8][9]
Materials:
-
Bioconversion supernatant
-
Hydrochloric acid (HCl), 0.6 M
-
Ethyl acetate (HPLC grade)
-
Centrifuge tubes (e.g., 2 mL or 15 mL)
-
Centrifuge
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Transfer 1 mL of the bioconversion supernatant into a centrifuge tube.[4][8]
-
To induce precipitation of perillic acid, add 50 µL of 0.6 M HCl to the supernatant.[4][8]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated perillic acid.[4][8]
-
Carefully decant and discard the supernatant.
-
Vortex until the precipitate is fully dissolved.
-
Transfer the ethyl acetate solution to a GC vial for analysis.
Gas Chromatography (GC-FID) Analysis
The following GC parameters are recommended for the analysis of perillic acid. An HP-Innowax column (polyethylene glycol stationary phase) is suggested for improved peak shape and higher loading capacity.[6][7]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Autosampler (recommended)
-
HP-Innowax capillary column (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent[4][8]
GC Conditions:
| Parameter | Value |
|---|---|
| Injector Temperature | 270-280°C[4][6][7] |
| Detector Temperature | 270-300°C[4][6][7] |
| Oven Program | Initial temp: 50°C, hold for 2 minRamp: 10-20°C/min to 250°CFinal hold: 5-8 min at 250°C[4][6][7] |
| Carrier Gas | Helium[4][6][7] |
| Flow Rate | 1-2 mL/min[4][6][7] |
| Injection Volume | 1.0 µL[6][7] |
| Split Ratio | 15:1 to 25:1[4][6][7] |
Data Presentation
The following table summarizes the quantitative performance of the described GC method for perillic acid determination.
| Validation Parameter | Result | Reference |
| Linearity (R²) | 0.9992 - 0.9997 | [4][6][7] |
| Concentration Range | 160 - 1000 µg/mL | [4] |
| Accuracy (Recovery) | 98.1 - 98.3% | [4][6][7] |
| Limit of Detection (LOD) | 10.4 µg/mL | [6][7] |
| Repeatability (RSD) | 2.1% | [6][7] |
Visualizations
Caption: Experimental workflow for the determination of perillic acid.
Caption: Bioconversion pathway of limonene to perillic acid.
References
- 1. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica | Semantic Scholar [semanticscholar.org]
- 4. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Perillic Acid in Bioconversion Supernatants by Gas Chromatography [scirp.org]
- 7. Determination of Perillic Acid in Bioconversion Supernatants by Gas Chromatography [scirp.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-(-)-Perillic Acid in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-Perillic acid (PA) , a natural monoterpene and a major metabolite of d-limonene, has demonstrated significant potential as a chemotherapeutic agent. In vitro studies have shown its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of its use in cell culture for anticancer research, including detailed experimental protocols and a summary of its effects.
Data Presentation
The cytotoxic effects of this compound vary across different cancer cell lines. The following tables summarize the available quantitative data on its efficacy.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Method |
| A549 | Non-Small Cell Lung Carcinoma | 3.6 mM | 24 hours | AlamarBlue |
| H520 | Non-Small Cell Lung Carcinoma | Not explicitly stated, but showed dose-dependent cytotoxicity | 24 hours | AlamarBlue |
Note: One study indicated that parent this compound did not exhibit a substantial anticancer effect on HepG2 (hepatocellular carcinoma) and U251 (glioblastoma) cell lines compared to its synthesized N-arylamide derivatives. Specific IC50 values for the parent compound were not provided in this context[1].
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration | Effect |
| A549 | 1 mM | Induces S-phase arrest[2] |
| H520 | 1 mM | Induces G2/M arrest[2] |
| A549 & H520 | 2 mM | Increases apoptosis[2] |
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and death.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cause cell cycle arrest in non-small cell lung cancer cells (A549 and H520)[3][4]. This is achieved through the upregulation of pro-apoptotic proteins and cell cycle inhibitors. Specifically, treatment with perillic acid leads to increased expression of Bax (a pro-apoptotic protein) and p21 (a cyclin-dependent kinase inhibitor), as well as enhanced caspase-3 activity, a key executioner of apoptosis[3][4][5].
Inhibition of Ras/MAPK Signaling Pathway
A crucial mechanism of action for this compound is its ability to interfere with the Ras/MAPK signaling pathway[6]. The Ras proteins are small GTPases that, when activated, trigger a cascade of downstream signaling events, including the Raf-MEK-ERK pathway, which is pivotal for cell proliferation and survival. Dysregulation of this pathway is a common feature in many cancers. Perillic acid has been found to deplete membrane-bound Ras proteins, thereby interrupting the downstream signaling cascade and inhibiting the phosphorylation of MAPK[6]. This disruption contributes to the observed antiproliferative effects.
Mandatory Visualizations
Caption: Workflow for evaluating the anticancer effects of this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, p21, Caspase-3, p-ERK, total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of (S)-(-)-Perillic Acid Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo evaluation of the antitumor effects of (S)-(-)-Perillic acid (PA), a naturally occurring monoterpene with promising anticancer properties. The following sections detail the animal models, experimental protocols, and underlying molecular mechanisms of PA's action, supported by quantitative data and visual diagrams to facilitate experimental design and interpretation.
Overview of this compound's Antitumor Activity
This compound, a metabolite of d-limonene, has demonstrated significant antitumor activity in various preclinical cancer models. Its mechanisms of action are multifaceted, primarily involving the inhibition of post-translational modification of proteins crucial for cell signaling, leading to cell cycle arrest and apoptosis.[1][2][3] This document outlines the key in vivo models and protocols to assess these effects.
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of anticancer agents. Syngeneic and xenograft models are commonly employed to study the antitumor effects of this compound and its derivatives.
Hepatoma H22 Ascites Tumor Model
This model is suitable for evaluating the efficacy of PA against hepatocellular carcinoma. It involves the inoculation of murine hepatoma H22 cells into immunocompetent mice.
Sarcoma 180 (S-180) Solid Tumor Model
The S-180 model is a widely used solid tumor model to assess the general antitumor activity of novel compounds. S-180 cells are inoculated subcutaneously to form a palpable tumor.
Human Tumor Xenograft Models
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are essential for evaluating the efficacy of anticancer drugs in a system that more closely mimics human cancer.[4] Commonly used cell lines for studying PA's effects include:
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, offer a more predictive preclinical model by preserving the original tumor microenvironment and heterogeneity.[6]
Quantitative Data Summary
The following tables summarize the in vivo antitumor efficacy of this compound derivatives. Data for the parent compound, this compound, is less prevalent in the reviewed literature, which often focuses on its precursor, perillyl alcohol, or synthetic derivatives.
Table 1: In Vivo Antitumor Activity of Perillaldehyde 8,9-Epoxide (a Perillyl Alcohol Derivative) in Sarcoma 180 Model [7]
| Treatment Group | Dose (mg/kg/day, i.p.) | Mean Tumor Mass (g) | Tumor Growth Inhibition Rate (%) |
| Negative Control | - | 1.18 ± 0.07 | - |
| Perillaldehyde 8,9-Epoxide | 100 | Not specified | 38.4 |
| Perillaldehyde 8,9-Epoxide | 200 | Not specified | 58.7 |
| Perillyl Alcohol | 100 | Not specified | 35.3 |
| Perillyl Alcohol | 200 | Not specified | 45.4 |
| 5-Fluorouracil (5-FU) | 25 | Not specified | 68.1 |
Data presented as mean ± standard error. The study notes no significant difference in antitumor activity between perillaldehyde 8,9-epoxide and perillyl alcohol.[7]
Table 2: In Vitro Cytotoxicity of (S)-Perillic Acid Derivatives [1][5]
| Compound | Cell Line | IC50 (µg/mL) |
| Compound 5 (N-arylamide derivative) | U251 (Glioblastoma) | 3.10 ± 0.12 |
| Compound 5 (N-arylamide derivative) | HepG2 (Hepatocellular Carcinoma) | 1.49 ± 0.43 |
These in vitro data provide a rationale for the in vivo testing of these compounds.
Experimental Protocols
General Animal Husbandry and Ethical Considerations
-
Animals: Use specific pathogen-free (SPF) mice (e.g., BALB/c, Swiss albino, or immunodeficient strains like athymic nude or NOD-SCID) aged 6-8 weeks.
-
Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Ethics: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol for Sarcoma 180 (S-180) Solid Tumor Model[7]
-
Cell Culture: Maintain S-180 ascites tumor cells in the abdominal cavities of Swiss mice.
-
Tumor Inoculation:
-
Aspirate 10-day-old S-180 ascites tumor cells.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells to a final concentration of 4 x 10^6 cells/mL in PBS.
-
Subcutaneously inoculate 0.5 mL of the cell suspension (2 x 10^6 cells) into the right axillary region of the mice.
-
-
Treatment:
-
24 hours post-inoculation, randomly divide the animals into treatment and control groups (n=10 per group).
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) daily for a specified period (e.g., 7 consecutive days).
-
-
Tumor Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Excise the tumors and weigh them.
-
Calculate the tumor growth inhibition rate using the formula: Inhibition Rate (%) = [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] x 100
-
-
Toxicity Evaluation:
-
Monitor body weight throughout the experiment.
-
At necropsy, collect major organs (liver, spleen, kidneys) for weight measurement and histopathological analysis.
-
Collect blood for hematological and biochemical analysis.[7]
-
Protocol for Hepatoma H22-Inoculated Mouse Model[1]
-
Cell Culture: Culture H22 mouse hepatoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Inoculation:
-
Harvest H22 cells during the logarithmic growth phase.
-
Prepare a single-cell suspension in sterile PBS.
-
Inject the H22 cell suspension (e.g., 1 x 10^6 cells in 0.1 mL) subcutaneously into the right flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound, its derivatives, or a vehicle control according to the planned dosing schedule.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and general health status.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise tumors for weight measurement, photography, and further molecular analysis (e.g., Western blot, immunohistochemistry).
-
Molecular Mechanisms and Signaling Pathways
This compound exerts its antitumor effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Protein Prenylation and Ras Signaling
A primary mechanism of action for perillic acid and related monoterpenes is the inhibition of protein prenylation.[2][3][8] This post-translational modification is essential for the function of small GTP-binding proteins like Ras, which are frequently mutated in cancer. By preventing the attachment of farnesyl or geranylgeranyl groups, perillic acid inhibits the membrane localization and downstream signaling of Ras.
Caption: Inhibition of Ras Prenylation by this compound.
Induction of Apoptosis and Cell Cycle Arrest
Perillic acid induces apoptosis by upregulating pro-apoptotic proteins and activating caspases. It also causes cell cycle arrest, typically at the G0/G1 phase.[1]
Caption: Induction of Apoptosis and Cell Cycle Arrest by this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for the in vivo evaluation of this compound.
Caption: Experimental Workflow for In Vivo Antitumor Studies.
Conclusion
This compound is a promising natural compound with well-documented antitumor properties. The protocols and data presented in these application notes provide a framework for the in vivo investigation of its efficacy and mechanisms of action. Successful application of these models and methods will aid in the preclinical development of perillic acid and its derivatives as potential cancer therapeutics.
References
- 1. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-arylamide derivatives of (S)-perillic acid ((S)-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 7. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the Prospective Anticancer Molecule Perillic Acid from Orange Essential Oil by the Yeast Yarrowia lipolytica [scirp.org]
Application Notes and Protocols: Encapsulation of (S)-(-)-Perillic Acid in Nanocapsules for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Perillic acid (PA) is a naturally occurring monoterpene and the primary metabolite of d-limonene and perillyl alcohol (POH). It has garnered significant interest in oncological research due to its demonstrated anticancer properties.[1][2] PA has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including non-small cell lung cancer.[2][3] Its mechanism of action is believed to involve the inhibition of protein prenylation, a critical post-translational modification for many proteins involved in cell growth and proliferation signaling pathways.[1]
Despite its therapeutic potential, the clinical application of PA is limited by its poor water solubility and potential for off-target effects. Encapsulation of PA into nanocapsules presents a promising strategy to overcome these limitations.[4] Nanocapsules can enhance the bioavailability of hydrophobic drugs, provide controlled and sustained release, and potentially improve tumor targeting through the enhanced permeability and retention (EPR) effect.[5] This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanocapsules.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanocapsules
| Formulation Code | Polymer | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PA-NC-01 | Poly(ε-caprolactone) (PCL) | 215 ± 10 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.2 ± 4.1 | 4.2 ± 0.2 |
| PA-NC-02 | Poly(lactic-co-glycolic acid) (PLGA) | 198 ± 12 | 0.18 ± 0.03 | -30.1 ± 2.2 | 88.7 ± 3.5 | 4.5 ± 0.3 |
Note: The data presented in this table is a representative example based on similar drug encapsulation studies and should be confirmed by experimental results.
Table 2: In Vitro Drug Release Profile of this compound from Nanocapsules
| Time (hours) | Cumulative Release (%) - PA-NC-01 (PCL) | Cumulative Release (%) - PA-NC-02 (PLGA) |
| 1 | 10.5 ± 1.2 | 12.8 ± 1.5 |
| 2 | 18.2 ± 1.8 | 22.1 ± 2.0 |
| 4 | 30.7 ± 2.5 | 35.9 ± 2.8 |
| 8 | 45.1 ± 3.1 | 52.4 ± 3.3 |
| 12 | 56.8 ± 3.6 | 65.3 ± 3.9 |
| 24 | 72.3 ± 4.2 | 80.1 ± 4.5 |
| 48 | 85.9 ± 4.8 | 91.5 ± 5.1 |
| 72 | 92.4 ± 5.3 | 96.8 ± 5.4 |
Note: The data presented in this table is a representative example and will vary based on the specific formulation and experimental conditions.
Table 3: In Vitro Cytotoxicity of this compound and PA-Loaded Nanocapsules
| Formulation | Cell Line | IC50 (µg/mL) after 48h |
| Free this compound | A549 (Lung Carcinoma) | 150 ± 12 |
| PA-NC-01 (PCL) | A549 (Lung Carcinoma) | 110 ± 9 |
| PA-NC-02 (PLGA) | A549 (Lung Carcinoma) | 95 ± 8 |
| Free this compound | MCF-7 (Breast Cancer) | 180 ± 15 |
| PA-NC-01 (PCL) | MCF-7 (Breast Cancer) | 135 ± 11 |
| PA-NC-02 (PLGA) | MCF-7 (Breast Cancer) | 115 ± 10 |
Note: The IC50 values are representative and should be determined experimentally for each specific cell line and nanocapsule formulation.[6]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanocapsules by Interfacial Deposition of Preformed Polymer
This protocol is adapted from methods used for the encapsulation of similar hydrophobic molecules.[2]
Materials:
-
This compound (PA)
-
Poly(ε-caprolactone) (PCL) or Poly(lactic-co-glycolic acid) (PLGA)
-
Caprylic/capric triglyceride (Oil phase)
-
Acetone (Solvent)
-
Polysorbate 80 (Surfactant)
-
Ultrapure water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PCL or PLGA in 20 mL of acetone.
-
Add 50 mg of this compound to the polymer solution.
-
Add 200 µL of caprylic/capric triglyceride to the mixture.
-
Stir the mixture until all components are fully dissolved.
-
-
Aqueous Phase Preparation:
-
Dissolve 50 mg of Polysorbate 80 in 40 mL of ultrapure water.
-
Stir the solution gently until the surfactant is completely dissolved.
-
-
Nanocapsule Formation:
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm) at room temperature.
-
Continue stirring for 10 minutes to allow for the initial formation of nanocapsules.
-
-
Solvent Evaporation:
-
Remove the acetone by evaporation under reduced pressure using a rotary evaporator at 40°C for 1 hour.
-
-
Purification:
-
Filter the resulting nanocapsule suspension through a 1 µm filter to remove any aggregates.
-
Store the nanocapsule suspension at 4°C.
-
Protocol 2: Characterization of this compound-Loaded Nanocapsules
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanocapsule suspension (1:100 v/v) with ultrapure water.
-
Analyze the diluted suspension using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
-
Perform measurements in triplicate at 25°C.[7]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Indirect Method:
-
Separate the free this compound from the nanocapsules by ultrafiltration-centrifugation (e.g., using a 10 kDa molecular weight cut-off filter).
-
Quantify the amount of free PA in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8]
-
Calculate EE and DL using the following equations:
EE (%) = [(Total PA - Free PA) / Total PA] x 100
DL (%) = [(Total PA - Free PA) / Weight of Nanocapsules] x 100
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (with 0.1% phosphoric acid) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
3. Morphological Analysis:
-
Characterize the shape and surface morphology of the nanocapsules using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
For TEM, place a drop of the diluted nanocapsule suspension on a copper grid, allow it to dry, and then stain with a suitable negative staining agent (e.g., 2% phosphotungstic acid).
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis bag method to simulate drug release.[9]
Materials:
-
This compound-loaded nanocapsule suspension.
-
Dialysis membrane (e.g., 12-14 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Magnetic stirrer with a heating plate.
Procedure:
-
Place 2 mL of the nanocapsule suspension into a dialysis bag.
-
Securely close the dialysis bag and immerse it in 50 mL of PBS (pH 7.4) in a beaker.
-
Maintain the temperature at 37°C and stir the release medium at 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Quantify the amount of this compound in the collected samples using the validated HPLC method described in Protocol 2.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of free PA and PA-loaded nanocapsules on cancer cell lines.[10]
Materials:
-
Cancer cell line (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Free this compound.
-
PA-loaded nanocapsule suspension.
-
Empty nanocapsules (placebo).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of free PA, PA-loaded nanocapsules, and empty nanocapsules in the complete cell culture medium.
-
Replace the medium in the wells with the prepared dilutions. Include untreated cells as a negative control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound-loaded nanocapsules.
Caption: Proposed signaling pathway modulation by this compound in cancer cells.
References
- 1. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanocapsules: An Emerging Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of nanocapsules from preformed polymers by a new process based on emulsification-diffusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Perillic Acid
Welcome to the technical support center for the chemical synthesis of perillic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable monoterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical synthesis routes for perillic acid?
A1: The two main chemical synthesis routes for perillic acid start from either limonene or β-pinene. The synthesis from limonene is a multi-step process that involves the selective oxidation of the exocyclic methyl group. This route is often challenged by low yields due to the presence of multiple reactive sites on the limonene molecule.[1][2][3] A more economically viable route begins with (−)-β-pinene epoxide, which can be rearranged to form perillyl alcohol, a direct precursor to perillic acid.[1][2][3]
Q2: Why is the direct chemical oxidation of limonene to perillic acid so challenging?
A2: The direct chemical oxidation of limonene is difficult due to the presence of five competing allylic positions on the molecule.[1] Traditional oxidizing agents are often not selective enough to target only the exocyclic methyl group (C7), leading to a mixture of oxidation products and consequently, low yields of perillic acid.[1] This lack of selectivity necessitates a multi-step approach, often involving protection and deprotection steps, which adds to the complexity and cost of the synthesis.
Q3: What are the typical intermediates in the chemical synthesis of perillic acid?
A3: In the synthesis from limonene, perillyl alcohol and perillaldehyde are key intermediates.[1] The synthesis proceeds through the sequential oxidation of the exocyclic methyl group, first to an alcohol (perillyl alcohol), then to an aldehyde (perillaldehyde), and finally to a carboxylic acid (perillic acid). In the route starting from β-pinene epoxide, perillyl alcohol is the primary intermediate.[4]
Q4: What types of catalysts are used in the chemical synthesis of perillic acid?
A4: The synthesis of perillic acid and its precursors can involve various catalysts. For the rearrangement of β-pinene epoxide to perillyl alcohol, Lewis acids such as mercuric salts (e.g., mercuric sulfate) have been used.[1][4] Other research has explored the use of heterogeneous catalysts like iron-modified zeolites for this transformation. The subsequent oxidation of perillyl alcohol to perillic acid typically employs standard oxidizing agents.
Q5: What are the common impurities and byproducts in perillic acid synthesis?
A5: In the direct oxidation of limonene, a complex mixture of oxidized monoterpenes can be formed as byproducts.[1] These can include carveol, carvone, and various epoxides. In the synthesis from β-pinene epoxide, incomplete reaction or side reactions during the rearrangement can lead to other terpene alcohols and aldehydes as impurities.
Q6: How can I purify chemically synthesized perillic acid?
A6: Purification of perillic acid from a chemical reaction mixture can be achieved through several methods. A common approach involves the following steps:
-
Solvent Extraction: Perillic acid can be extracted from the reaction mixture using an organic solvent like ethyl acetate.[5][6]
-
Acid-Base Extraction: As a carboxylic acid, perillic acid can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate) and then re-precipitated by adding acid.
-
Chromatography: Column chromatography is a standard method for purifying organic compounds. For perillic acid, silica gel chromatography can be effective.
-
Recrystallization: If a solid, perillic acid can be purified by recrystallization from a suitable solvent.
-
Anion Exchange Resin: Anion exchange resins can be used to capture the acidic perillic acid, which can then be eluted with a strong acid solution.
Troubleshooting Guides
Problem 1: Low Yield of Perillic Acid
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product. - Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may improve the yield. - Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also lead to the formation of byproducts. |
| Suboptimal Catalyst Activity | - Use Fresh Catalyst: Catalysts can deactivate over time. Ensure your catalyst is fresh and active. - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction. Perform small-scale experiments to determine the optimal catalyst concentration. |
| Side Reactions | - Control Reaction Temperature: Many side reactions are favored at higher temperatures. Maintaining a consistent and optimal temperature is crucial. - Use a More Selective Reagent: If possible, consider using a more selective oxidizing agent for the conversion of perillyl alcohol to perillic acid to minimize the formation of byproducts. |
| Product Degradation | - Work-up Procedure: Ensure the work-up conditions are not degrading the product. For example, prolonged exposure to strong acids or bases can sometimes lead to degradation. |
| Losses During Purification | - Optimize Extraction: Ensure the pH is appropriately adjusted during acid-base extractions to maximize the partitioning of perillic acid into the desired phase. - Careful Chromatography: When using column chromatography, select an appropriate solvent system to ensure good separation of perillic acid from impurities. |
Problem 2: Difficulty in Purifying Perillic Acid
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Structurally Similar Byproducts | - High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool to isolate pure perillic acid. - Derivative Formation: Consider converting perillic acid to a crystalline derivative (e.g., an ester or an amide), which may be easier to purify by recrystallization. The pure derivative can then be hydrolyzed back to perillic acid. |
| Emulsion Formation During Extraction | - Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase. - Centrifugation: If emulsions persist, centrifugation can be an effective method to separate the layers. |
| Co-elution During Chromatography | - Change the Solvent System: Experiment with different solvent systems (mobile phases) to improve the separation on the chromatography column. - Use a Different Stationary Phase: If changing the mobile phase is not effective, consider using a different type of chromatography column with a different stationary phase. |
Experimental Protocols
Disclaimer: The following protocols are representative examples and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of Perillyl Alcohol from (-)-β-Pinene Epoxide
This protocol is adapted from the general principles described in the literature for the acid-catalyzed rearrangement of β-pinene epoxide.[1][4]
Materials:
-
(-)-β-Pinene epoxide
-
Mercuric sulfate (HgSO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Dilute mineral acid (e.g., 1M HCl)
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, prepare an aqueous suspension of mercuric sulfate.
-
Add a solution of (-)-β-pinene epoxide in THF to the mercuric salt suspension with vigorous stirring. The reaction is typically rapid and may not require heating.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, extract the organic phase with an organic solvent (e.g., diethyl ether).
-
Wash the organic phase sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude perillyl alcohol.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidation of Perillyl Alcohol to Perillic Acid
This is a general procedure for the oxidation of an allylic alcohol to a carboxylic acid.
Materials:
-
Perillyl alcohol
-
An oxidizing agent (e.g., Jones reagent (CrO₃ in sulfuric acid), or a milder alternative like pyridinium dichromate (PDC) followed by a second oxidation step)
-
Acetone (if using Jones reagent)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium bisulfite solution (for quenching excess oxidant)
-
Dilute HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve perillyl alcohol in a suitable solvent (e.g., acetone for Jones oxidation).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a sodium bisulfite solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude perillic acid.
-
Purify the crude perillic acid by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize quantitative data from the literature. Note that most of the available data pertains to biotransformation processes, which are often more efficient than chemical synthesis for perillic acid production.
Table 1: Perillic Acid Production via Biotransformation
| Microorganism | Starting Material | Concentration/Yield | Reference |
| Yarrowia lipolytica | Orange Essential Oil | 0.872 g/L (29.7% molar yield) | [7] |
| Pseudomonas putida DSM 12264 | Limonene | 31 g/L (with in situ product removal) | [8][9] |
| Yarrowia lipolytica ATCC 18942 | R-(+)-limonene | 855 mg/L |
Table 2: Synthesis of Perillyl Alcohol (Precursor to Perillic Acid)
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| β-Pinene Epoxide | Mercuric Salt | Perillyl Alcohol | >98% | [4] |
Visualizations
Chemical Synthesis Pathways
Caption: Chemical synthesis pathways to perillic acid.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0021952A1 - Process for the synthesis of perilla alcohol and of its derivatives - Google Patents [patents.google.com]
- 5. EP3184503A1 - Perillic acid derivative, method for preparing a perillic acid derivative, pharmaceutical composition, use of a perillic acid derivative and cancer treatment method - Google Patents [patents.google.com]
- 6. WO2016026014A1 - Perillic acid derivative, method for preparing a perillic acid derivative, pharmaceutical composition, use of a perillic acid derivative and cancer treatment method - Google Patents [patents.google.com]
- 7. Synthesis of the Prospective Anticancer Molecule Perillic Acid from Orange Essential Oil by the Yeast Yarrowia lipolytica [file.scirp.org]
- 8. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
Technical Support Center: Optimization of Fermentation Conditions for Perillic Acid Bioproduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the bioproduction of perillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for perillic acid production?
A1: Several microorganisms have been successfully used for the biotransformation of substrates like limonene into perillic acid. The most reported hosts include bacteria such as Pseudomonas putida, and yeasts like Yarrowia lipolytica and Candida tropicalis.[1][2][3][4] Engineered Escherichia coli has also been employed for the production of perillic acid precursors like perillyl alcohol.[5][6][7]
Q2: What are the typical substrates for perillic acid fermentation?
A2: The primary substrate for perillic acid bioproduction is limonene, which can be used in its pure form (R)-(+)-limonene or (S)-(-)-limonene.[1] Orange essential oil, which is rich in R-(+)-limonene, is a cost-effective alternative substrate.[2] Some processes also utilize glucose as a carbon source for the de novo synthesis of limonene, which is then converted to perillic acid.[3][4][8]
Q3: What is a major challenge in perillic acid fermentation and how can it be addressed?
A3: A significant challenge is the toxicity of perillic acid to the microbial cells at high concentrations, which can inhibit growth and productivity.[2] One effective strategy to overcome this is in situ product removal (ISPR), where the perillic acid is continuously removed from the fermentation broth as it is produced.[2][9] This can be achieved using techniques like adsorption with anion exchange resins, such as Amberlite IRA 410 Cl.[9]
Q4: What are the advantages of using a biotransformation process over chemical synthesis for perillic acid?
A4: Microbial biotransformation offers several advantages over chemical synthesis for producing perillic acid. These include milder reaction conditions, higher selectivity which results in a major or single product, and the avoidance of hazardous reagents, making the process more environmentally friendly.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Perillic Acid Titer | 1. Substrate limitation or toxicity. 2. Suboptimal fermentation conditions (pH, temperature, aeration). 3. Product inhibition. 4. Inefficient cofactor regeneration (NADH). | 1. Optimize substrate feeding strategy (e.g., fed-batch) to avoid high initial concentrations.[5] 2. Systematically optimize pH, temperature, and dissolved oxygen levels. For example, for whole-cell biocatalysis with E. coli, a pH of 7.4 and a temperature of 20°C were found to be optimal.[6][10] 3. Implement in situ product removal (ISPR) using resins to alleviate product toxicity.[2][9] 4. Co-express enzymes like formate dehydrogenase (FDH) to regenerate NADH.[6] |
| High Byproduct Formation (e.g., perillyl alcohol, perillaldehyde) | 1. Incomplete oxidation of the substrate. 2. Non-specific enzyme activity. | 1. Ensure adequate aeration and dissolved oxygen levels, as the oxidation steps are oxygen-dependent. 2. Genetically engineer the microbial host to enhance the expression of enzymes responsible for the final oxidation step to perillic acid. |
| Poor Cell Growth | 1. Toxicity of the substrate (limonene) or product (perillic acid). 2. Nutrient limitation in the fermentation medium. 3. Suboptimal culture conditions. | 1. Use a two-phase fermentation system with an organic solvent like n-dodecane to sequester the toxic substrate.[5] 2. Optimize the composition of the growth medium, including carbon and nitrogen sources.[2] 3. Adjust pH, temperature, and agitation to the optimal range for the specific microbial host. |
| Emulsion Formation in Broth | 1. High cell density and presence of hydrophobic substrate/product. | 1. This can complicate downstream processing. ISPR can simplify recovery by selectively removing the product before significant emulsion occurs.[9] Centrifugation and filtration may be required, but can lead to product loss.[9] |
Quantitative Data Presentation
Table 1: Comparison of Perillic Acid Production in Different Microbial Systems
| Microbial Host | Substrate | Fermentation Mode | Titer (g/L) | Duration | Reference |
| Pseudomonas putida DSM 12264 | Limonene | Fed-batch with ISPR | 31 | 7 days | [6][9][10] |
| Yarrowia lipolytica | Orange Essential Oil | Bioreactor with top aeration | 0.806 | 48 hours | [2] |
| Yarrowia lipolytica | R-(+)-limonene | Bioreactor with top aeration | 0.840 | 48 hours | [2] |
| Candida tropicalis (engineered) | Glucose | 5-L Fermenter | 0.107 | - | [3][4] |
Table 2: Optimization of Perillyl Alcohol (Perillic Acid Precursor) Production in Engineered E. coli
| Parameter | Condition | Titer (mg/L) | Reference |
| pH | 5.8 | ~60 | [6][10] |
| 7.4 | ~110 | [6][10] | |
| 8.0 | ~90 | [6][10] | |
| Temperature (°C) | 16 | ~75 | [6][10] |
| 20 | ~110 | [6][10] | |
| 37 | ~60 | [6][10] | |
| NADH Addition | 0 mM | ~70 | [6] |
| 1 mM | ~110 | [6] | |
| 2 mM | ~120 | [6] |
Experimental Protocols
1. General Fermentation Protocol for Perillic Acid Production using Yarrowia lipolytica
-
Inoculum Preparation: Cultivate Y. lipolytica in Yeast Malt Broth (YMB) medium (10 g/L glucose, 3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone) at 28°C for 48 hours.[2]
-
Bioreactor Setup: Prepare a 2-L bioreactor with an optimized growth medium (e.g., 22.9 g/L glucose, 7.7 g/L peptone, 4.1 g/L yeast extract, 1.0 g/L malt extract).[2]
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Fermentation Conditions:
-
Temperature: 28°C
-
Agitation: Controlled to maintain dissolved oxygen.
-
Aeration: Top aeration to minimize substrate volatilization.[2]
-
-
Substrate Addition: After a period of cell growth (e.g., 24-48 hours), add the substrate (R-(+)-limonene or orange essential oil).
-
Sampling and Analysis: Periodically take samples to measure cell density (OD600) and perillic acid concentration using HPLC.[2]
2. Whole-Cell Biocatalysis for Perillyl Alcohol Production using Engineered E. coli
-
Strain Construction: Co-express p-cymene monooxygenase hydroxylase (cymAa) and p-cymene monooxygenase reductase (cymAb) in E. coli. For cofactor regeneration, formate dehydrogenase (FDH) can also be co-expressed.[6]
-
Cell Culture and Induction: Grow the engineered E. coli in a suitable medium (e.g., LB) to a desired optical density (e.g., OD600 of 0.6-0.8). Induce protein expression with IPTG.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and resuspend them in a buffer (e.g., 50 mM PBS, pH 7.4).[6][10]
-
Biotransformation Reaction:
-
Extraction and Analysis: Extract the product from the organic phase and analyze the concentration of perillyl alcohol by gas chromatography (GC) or HPLC.
3. Perillic Acid Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can be directly analyzed or extracted with a suitable solvent.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water with an acid (e.g., phosphoric acid or formic acid) in an isocratic or gradient elution.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Quantification: Use a standard curve of pure perillic acid for quantification.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic metabolic engineering for improved synthesis of perillic acid in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of recombinant Escherichia coli on the production of (R)-(+)-perillyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Effectiveness of recombinant Escherichia coli on the production of (R)-(+)-perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Saccharomyces cerevisiae for High-Level Production of l-Pipecolic Acid from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of (S)-(-)-Perillic Acid in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of (S)-(-)-Perillic acid.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a hydrophobic molecule and is considered practically insoluble in water.[1] Predicted values for its water solubility are approximately 1.63 g/L.[1] Its solubility in dimethyl sulfoxide (DMSO) is significantly higher, at around 200 mg/mL, though sonication may be required for complete dissolution.[2]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several strategies can be employed to enhance the solubility of this compound in aqueous media. These include:
-
pH Adjustment: As a carboxylic acid, its solubility is expected to increase at a pH above its pKa.
-
Salt Formation: Converting the acid to a salt, such as sodium perillate, can significantly improve aqueous solubility.
-
Use of Co-solvents: The addition of water-miscible organic solvents can increase solubility.
-
Cyclodextrin Complexation: Encapsulating the perillic acid molecule within a cyclodextrin cavity can enhance its solubility.
-
Liposomal Formulations: Incorporating perillic acid into the lipid bilayer of liposomes can improve its dispersion in aqueous solutions.
-
Nanoemulsions: Formulating perillic acid into the oil phase of a nanoemulsion can create a stable, aqueous-dispersible system.
Q3: What is the predicted pKa of this compound?
The predicted pKa of the carboxylic acid group of this compound is approximately 4.99.[1] This value is critical for developing effective solubilization strategies based on pH adjustment.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Possible Cause: The pH of the aqueous buffer is below the pKa of perillic acid, leading to the predominance of the less soluble, protonated form.
Solution:
-
pH Adjustment: Increase the pH of the buffer to at least 2 pH units above the pKa of perillic acid (i.e., pH > 7.0). This will deprotonate the carboxylic acid, forming the more soluble perillate anion.
-
Use of Co-solvents: If pH adjustment is not possible due to experimental constraints, consider preparing a stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cell-based assays. A protocol for a mixed solvent system that achieves a solubility of at least 5 mg/mL involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Issue 2: Difficulty in Preparing a Concentrated Aqueous Stock Solution
Possible Cause: The intrinsic low water solubility of this compound limits the maximum achievable concentration in purely aqueous systems.
Solutions:
-
Salt Formation (Sodium Perillate): Convert this compound to its sodium salt, which is expected to have significantly higher aqueous solubility. A general protocol is provided in the Experimental Protocols section.
-
Cyclodextrin Inclusion Complexation: Form an inclusion complex with a modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). A protocol using SBE-β-CD has been shown to achieve a solubility of at least 5 mg/mL.[2] A general protocol for preparing cyclodextrin complexes is available in the Experimental Protocols section.
Issue 3: Phase Separation or Instability of Formulations Over Time
Possible Cause: The formulation (e.g., co-solvent system, nanoemulsion) is not thermodynamically stable, leading to the drug precipitating or the emulsion breaking over time.
Solutions:
-
Optimization of Co-solvent Ratios: Systematically vary the ratios of the co-solvents and water to identify a stable formulation. The use of surfactants like Tween-80 can improve stability.[2]
-
Nanoemulsion Formulation: For oil-based formulations, ensure the use of an appropriate surfactant and co-surfactant at optimal ratios to create a stable nanoemulsion. High-energy emulsification methods like ultrasonication or high-pressure homogenization may be required.
-
Liposomal Formulation: When using liposomes, ensure the drug-to-lipid ratio is optimized for maximum encapsulation efficiency and stability. The choice of lipid composition is also crucial.
Quantitative Data on Solubility
| Solvent/System | Solubility | Reference |
| Water (Predicted) | 1.63 g/L | [1] |
| DMSO | ~200 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of Sodium Perillate (Salt Formation)
This is a general procedure and may require optimization.
-
Dissolve this compound in a minimal amount of ethanol.
-
In a separate container, prepare an equimolar solution of sodium hydroxide (NaOH) in water.
-
Slowly add the NaOH solution to the perillic acid solution while stirring.
-
The reaction can be monitored by pH measurement, aiming for a final pH of ~7.0-7.5.
-
Remove the ethanol and water under reduced pressure (e.g., using a rotary evaporator) to obtain the solid sodium perillate salt.
-
The resulting salt can then be dissolved in the desired aqueous medium.
Protocol 2: Preparation of Perillic Acid-Cyclodextrin Inclusion Complex (Kneading Method)
This is a general and economical method for preparing inclusion complexes.
-
Weigh out this compound and a suitable cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.
-
Transfer the powders to a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the powder to form a thick paste.
-
Knead the paste vigorously with a pestle for 30-60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder and dissolved in the aqueous medium.
Protocol 3: Preparation of Perillic Acid-Loaded Liposomes (Thin-Film Hydration Method)
This is a common method for encapsulating hydrophobic drugs into liposomes.[3]
-
Dissolve this compound and a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles can be downsized to form small unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size.
Protocol 4: Preparation of Perillic Acid Nanoemulsion (Emulsion Solvent Evaporation Method)
This method is suitable for formulating hydrophobic drugs into an oil-in-water nanoemulsion.
-
Dissolve this compound and an oil phase (e.g., medium-chain triglycerides) in a water-miscible organic solvent with a low boiling point (e.g., acetone or ethyl acetate).
-
This organic phase is then added dropwise to an aqueous phase containing a surfactant (e.g., Tween 80) under high-speed homogenization or ultrasonication to form a coarse emulsion.
-
The organic solvent is then removed from the emulsion by evaporation under reduced pressure.
-
The resulting nanoemulsion can be further processed by high-pressure homogenization to reduce the droplet size and improve stability.
Visualizations
References
Preventing degradation of (S)-(-)-Perillic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-(-)-Perillic acid during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound in a question-and-answer format.
Question 1: My this compound, which was initially a white to off-white solid, has developed a yellowish or brownish tint. What could be the cause?
Answer: A color change to yellow or brown is a common indicator of oxidative degradation. This compound is an unsaturated carboxylic acid, and its chemical structure contains sites that are susceptible to oxidation, particularly in the presence of air (oxygen) and/or light. The development of color is likely due to the formation of oxidized byproducts and potential minor polymers.
To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light by using an amber vial or by wrapping the container in aluminum foil.
Question 2: I have observed a change in the physical consistency of my solid this compound; it appears to be clumping or becoming gummy. What is happening?
Answer: Changes in the physical state, such as clumping or gumminess, can be attributed to several factors. One possibility is the absorption of moisture, as the compound can be hygroscopic. This can be prevented by storing it in a desiccator with a suitable drying agent. Another potential cause is the formation of degradation products that have a lower melting point or are oily in nature. This can be a result of slow degradation over time, even at recommended storage temperatures. Ensure the container is tightly sealed to prevent moisture ingress and minimize exposure to air.
Question 3: My analytical results show a decrease in the purity of my this compound sample over time, even when stored in the refrigerator. What are the likely degradation pathways?
Answer: Even under refrigerated conditions (2-8°C), slow degradation can occur. The primary degradation pathways for this compound are anticipated to be:
-
Oxidation: The double bonds and allylic hydrogens in the molecule are susceptible to auto-oxidation, leading to the formation of epoxides, hydroperoxides, and potentially cleavage products.
-
Dehydrogenation: Over time, especially with exposure to trace metals or light, dehydrogenation can occur, potentially leading to the formation of aromatic compounds like p-cymene.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Thermal Degradation: While refrigeration slows down this process, it does not stop it entirely. Higher temperatures will significantly accelerate degradation.
Below is a diagram illustrating the potential degradation pathways.
Technical Support Center: Enhancing the Stability of (S)-(-)-Perillic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of (S)-(-)-Perillic acid.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with your this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Physical Instability | ||
| Precipitation or crystallization of this compound in aqueous formulations. | The pH of the formulation is at or below the pKa of perillic acid, reducing its solubility. | Adjust the pH of the formulation to be at least 1-2 units above the pKa of perillic acid (pKa is approximately 4.8) using a suitable buffering agent. Consider using co-solvents such as propylene glycol or ethanol to increase solubility. |
| The concentration of this compound exceeds its solubility in the chosen solvent system. | Determine the solubility of this compound in your vehicle at the intended storage temperature. If necessary, reduce the concentration or add solubilizing agents like surfactants (e.g., polysorbates) or cyclodextrins. | |
| Phase separation in emulsions (creams, lotions). | Improper emulsifier selection or concentration, leading to coalescence of the dispersed phase. | Screen different emulsifiers (e.g., non-ionic surfactants like sorbitan esters, polysorbates) and optimize their concentration. Ensure proper homogenization during the manufacturing process. |
| Changes in temperature during storage causing a shift in the hydrophilic-lipophilic balance (HLB) of the emulsion. | Store the formulation at a controlled room temperature. Select an emulsifier system that is stable over a wider temperature range. | |
| Chemical Instability | ||
| Loss of potency or degradation of this compound over time. | Oxidation: The double bonds in the perillic acid molecule are susceptible to oxidation, especially when exposed to air, light, or in the presence of metal ions. | Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) into your formulation.[1] Package the formulation in airtight and light-resistant containers. Consider the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. |
| Hydrolysis: While less common for the carboxylic acid itself, excipients in the formulation (e.g., esters) may be susceptible to hydrolysis, which can alter the pH and affect the stability of perillic acid. | Maintain a stable pH with a suitable buffer system. Avoid the use of excipients that are known to be hydrolytically unstable in the intended pH range of the formulation. | |
| Photodegradation: Exposure to UV or visible light can induce degradation of unsaturated compounds like perillic acid. | Package the final product in opaque or amber-colored containers to protect it from light. Conduct photostability studies as per ICH Q1B guidelines to assess the extent of degradation.[2] | |
| Change in color or odor of the formulation. | Oxidation of perillic acid or other components in the formulation. | Implement the solutions for oxidative degradation mentioned above. Ensure all excipients are of high purity and free from oxidative impurities. |
| Interaction between this compound and excipients. | Conduct thorough excipient compatibility studies. Avoid using excipients with reactive functional groups that could interact with the carboxylic acid or the double bonds of perillic acid. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in a formulation?
As a monoterpene with a carboxylic acid functional group, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The double bonds within the cyclohexene ring and the isopropenyl group are susceptible to oxidation, which can be initiated by exposure to oxygen, light, and trace metal ions. This can lead to the formation of various oxidation products, potentially altering the efficacy and safety of the product.
-
pH-dependent degradation: Carboxylic acids can undergo decarboxylation under certain conditions, although this is less common for alpha,beta-unsaturated acids like perillic acid. The pH of the formulation is a critical factor in maintaining stability.
2. What is the ideal pH range for a stable aqueous formulation of this compound?
For optimal stability and solubility in aqueous formulations, it is recommended to maintain a pH between 4 and 8.[3][4] Since the pKa of perillic acid is around 4.8, formulating at a pH above this will ensure that the acid is in its more soluble carboxylate salt form.
3. How should I store my this compound formulations?
To minimize degradation, formulations should be stored in well-closed, airtight containers, protected from light, and kept at controlled room temperature unless stability studies indicate otherwise. For long-term storage of the pure active pharmaceutical ingredient (API), refrigeration (2-8°C) is recommended.
4. What excipients are generally considered compatible with this compound?
For topical formulations, common excipients that are likely to be compatible include:
-
Solvents/Co-solvents: Purified water, ethanol, propylene glycol, polyethylene glycols (PEGs).
-
Gelling agents: Carbomers, cellulose derivatives (e.g., hydroxypropyl cellulose, carboxymethyl cellulose).
-
Emollients: Mineral oil, petrolatum, fatty alcohols (e.g., cetyl alcohol, stearyl alcohol).[1]
-
Emulsifiers: Non-ionic surfactants such as polysorbates and sorbitan esters.[1]
-
Antioxidants: BHT, BHA, tocopherol.[1]
-
Preservatives: Parabens, phenoxyethanol (evaluate for potential interactions).
It is crucial to perform compatibility studies with your specific formulation to confirm the absence of interactions.
5. How can I assess the stability of my formulation?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[5] This method must be able to separate the intact this compound from its potential degradation products. The stability of the formulation is then evaluated under various stress conditions (e.g., elevated temperature, humidity, light) as part of a formal stability study.
Experimental Protocols
Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of this compound to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.[2]
-
-
Analysis: Analyze the stressed samples at different time points using a suitable analytical method (e.g., HPLC-UV). The goal is to achieve 5-20% degradation of the active ingredient.[2]
Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of accurately quantifying this compound in the presence of its degradation products and other formulation components.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.05 M ammonium acetate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile).[6] The ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV maximum for perillic acid should be determined (a starting point could be around 210-230 nm).
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5] The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Kraeber & Co GmbH - R-Perillic Acid [kraeber.de]
- 4. specialchem.com [specialchem.com]
- 5. questjournals.org [questjournals.org]
- 6. Analysis of perillic acid in plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Perillic Acid Derivatization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the derivatization of perillic acid. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of perillic acid esters, amides, and polymer conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in derivatizing perillic acid?
A1: The primary challenges in derivatizing perillic acid often revolve around its structure. The presence of the cyclohexene ring can introduce steric hindrance, potentially slowing down reaction kinetics. Additionally, the double bond within the ring can be susceptible to side reactions under certain conditions, such as strong acids or oxidizing agents. Low yields and purification difficulties are also common hurdles.
Q2: How can I improve the yield of my perillic acid esterification reaction?
A2: To improve esterification yields, consider the following:
-
Use a large excess of the alcohol: This shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][2]
-
Remove water as it forms: Water is a byproduct of Fischer esterification, and its removal will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1]
-
Choose an appropriate catalyst: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[1] For sensitive substrates, milder conditions such as those used in Steglich esterification (DCC/DMAP) may be more suitable.[3]
Q3: My perillic acid amide coupling reaction is sluggish. What can I do?
A3: Sluggish amide coupling reactions can be addressed by:
-
Activating the carboxylic acid: Use of coupling agents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can significantly increase the reaction rate.
-
Optimizing the base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often used to neutralize the acid formed during the reaction without interfering with the coupling process.
-
Solvent choice: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred for amide coupling reactions.
Q4: I am observing side reactions during the derivatization of the alkene in perillic acid. How can I prevent this?
A4: To prevent unwanted reactions at the double bond, consider using protecting groups. However, for many common derivatizations of the carboxylic acid, such as Fischer esterification and standard amide coupling, the double bond is often stable. If you are using harsh reagents that could affect the alkene, a protecting group strategy might be necessary. This would involve adding a group to protect the double bond, carrying out the desired derivatization, and then removing the protecting group.
Troubleshooting Guides
Perillic Acid Esterification (Fischer Esterification)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no ester formation | Insufficient catalyst | Increase the amount of acid catalyst (e.g., H₂SO₄) incrementally. |
| Reaction has not reached equilibrium | Extend the reaction time and monitor progress using TLC or GC. | |
| Presence of water in reactants or solvent | Use anhydrous alcohol and solvents. Consider adding molecular sieves. | |
| Product decomposition | Reaction temperature is too high | Lower the reflux temperature by using a lower-boiling solvent if possible, or switch to a milder esterification method. |
| Catalyst is too strong | Use a milder acid catalyst like p-toluenesulfonic acid or an acidic resin. | |
| Difficulty in product isolation | Ester is water-soluble (for short-chain alcohols) | Use a suitable organic solvent for extraction and perform multiple extractions. A brine wash can help to break emulsions. |
| Incomplete removal of acidic catalyst | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup. |
Perillic Acid Amidation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of amide | Inefficient activation of perillic acid | Try a different coupling agent (e.g., HATU is often more efficient than DCC). |
| Steric hindrance from the amine or perillic acid | Increase the reaction temperature and/or time. Consider using a less sterically hindered amine if possible. | |
| Poor solubility of reactants | Choose a solvent in which both perillic acid and the amine are soluble. Sonication may help to dissolve starting materials. | |
| Formation of side products (e.g., N-acylurea) | Use of DCC as a coupling agent | Add an activating agent like HOBt (1-hydroxybenzotriazole) to suppress side reactions. Alternatively, use a different coupling agent like EDC or HATU. |
| Racemization (if using chiral amines) | High reaction temperature or prolonged reaction time | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for completion to avoid unnecessarily long reaction times. |
| Difficulty in purifying the amide | Removal of coupling agent byproducts | Choose a water-soluble coupling agent like EDC so that byproducts can be removed with an aqueous wash. Silica gel chromatography is often necessary for purification. |
Perillic Acid-Polymer Conjugation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low conjugation efficiency | Insufficient activation of perillic acid or polymer | Optimize the stoichiometry of the coupling agents (e.g., EDC/NHS). Ensure anhydrous reaction conditions. |
| Steric hindrance | Use a polymer with a longer linker or spacer arm to reduce steric hindrance. | |
| Incompatible solvent | Use a solvent system that swells the polymer and dissolves perillic acid. For aqueous conjugations, ensure the pH is optimal for the chosen coupling chemistry. | |
| Polymer cross-linking | If the polymer has multiple reactive sites | Use a large excess of the polymer relative to perillic acid to favor single conjugation. |
| Difficulty in characterizing the conjugate | Broad molecular weight distribution of the polymer | Use a polymer with a narrow polydispersity index (PDI). Characterize the conjugate using techniques like GPC/SEC, NMR, and UV-Vis spectroscopy. |
| Precipitation of the conjugate during reaction | Change in solubility upon conjugation | Perform the reaction in a more dilute solution or in a solvent system that can accommodate both the starting materials and the product. |
Experimental Protocols
Protocol 1: Synthesis of Perillic Acid Methyl Ester via Fischer Esterification
This protocol describes a general method for the Fischer esterification of perillic acid with methanol.
Materials:
-
Perillic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve perillic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude perillic acid methyl ester.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Synthesis of N-Aryl Amide of (S)-Perillic Acid
This protocol is adapted from the synthesis of novel N-arylamide derivatives of (S)-perillic acid.[4]
Materials:
-
(S)-Perillic acid
-
Aromatic amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
Procedure:
-
Dissolve (S)-perillic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the aromatic amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated perillic acid solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Conjugation of Perillic Acid to a Polymer (e.g., PEG-Amine)
This protocol outlines a general procedure for conjugating perillic acid to an amine-terminated polymer like PEG-NH₂.
Materials:
-
Perillic acid
-
Amine-terminated polyethylene glycol (PEG-NH₂)
-
EDC
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DCM
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
In a round-bottom flask, dissolve perillic acid (e.g., 5-10 eq excess relative to PEG-NH₂), EDC (1.2 eq relative to perillic acid), and NHS (1.2 eq relative to perillic acid) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester of perillic acid.
-
Dissolve the PEG-NH₂ (1.0 eq) in anhydrous DMF and add it to the activated perillic acid solution.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by a suitable method (e.g., NMR to observe the disappearance of the free amine signal of PEG).
-
Once the reaction is complete, transfer the solution to a dialysis membrane with an appropriate molecular weight cut-off to remove unreacted perillic acid and coupling reagents.
-
Dialyze against deionized water for 48-72 hours, changing the water periodically.
-
Freeze-dry the dialyzed solution to obtain the purified perillic acid-PEG conjugate.
-
Characterize the conjugate by ¹H NMR, GPC/SEC, and potentially MALDI-TOF mass spectrometry.
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway
Perillic acid and its derivatives have been shown to exert anticancer effects, in part, by interfering with post-translational modification of proteins in the Ras signaling cascade.[5] Ras proteins are key regulators of cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers.
Experimental Workflow: Perillic Acid Amide Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a perillic acid amide derivative.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. WO2016026014A1 - Perillic acid derivative, method for preparing a perillic acid derivative, pharmaceutical composition, use of a perillic acid derivative and cancer treatment method - Google Patents [patents.google.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Minimizing by-product formation in microbial conversion of limonene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microbial conversion of limonene. Our goal is to help you minimize by-product formation and maximize the yield of your target compounds.
Troubleshooting Guide
This guide addresses common issues encountered during limonene bioconversion experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low yield of the desired product | 1. Substrate Toxicity: High concentrations of limonene can be toxic to microbial cells, inhibiting growth and enzyme activity.[1][2] 2. Product Inhibition: Accumulation of the target product or by-products can inhibit the bioconversion process.[1] 3. Suboptimal Culture Conditions: pH, temperature, and aeration may not be optimal for the specific microbial strain and conversion pathway. 4. Inefficient Enzyme Activity: The microbial strain may have low expression or activity of the key enzymes required for the desired conversion. | 1. Fed-batch Strategy: Implement a fed-batch feeding strategy to maintain a low but sufficient concentration of limonene in the culture medium.[3] 2. Two-phase Bioreactor System: Use a biphasic system with an organic solvent (e.g., soybean oil, bis(2-ethylhexyl)phthalate) to sequester limonene and reduce its concentration in the aqueous phase.[4][5] 3. Optimize Culture Conditions: Systematically optimize pH, temperature, and agitation/aeration for your specific microbial strain. For example, Pseudomonas putida MTCC 1072 fermentation was optimal at 30°C and a fixed pH of 5.0.[6] 4. Metabolic Engineering: Consider metabolic engineering strategies, such as overexpressing rate-limiting enzymes or knocking out competing pathways.[7][8][9] |
| High levels of undesirable by-products | 1. Multiple Metabolic Pathways: The microorganism may possess multiple enzymatic pathways that can act on limonene, leading to a mixture of products.[10][11] 2. Non-specific Enzymes: The enzymes involved in the conversion may have broad substrate specificity, leading to the formation of various isomers and related compounds.[4] 3. Further Metabolism of the Desired Product: The desired product might be an intermediate that is further converted into other compounds by the microorganism. | 1. Strain Selection/Engineering: Select a microbial strain known for its high selectivity towards the desired product or engineer a strain by knocking out genes responsible for by-product formation.[7][8] 2. Enzyme Evolution/Selection: Use protein engineering to improve the selectivity of the key enzymes or screen for novel enzymes with higher specificity. 3. Process Optimization: Adjusting culture conditions (e.g., pH, temperature, oxygen supply) can sometimes shift the metabolic flux towards the desired product. 4. Controlled Reaction Time: Harvest the product at the optimal time point before it is further metabolized. |
| Complete degradation of limonene with no desired product | 1. Catabolism by the Microorganism: The microorganism may be using limonene as a primary carbon source, leading to its complete degradation.[12] 2. Incorrect Strain or Culture Conditions: The selected strain or the culture conditions may favor catabolic pathways over biotransformation pathways. | 1. Use of Resting Cells: Employ resting cells instead of growing cells to minimize the use of limonene for growth. 2. Provide an Alternative Carbon Source: Supplement the medium with a preferred carbon source (e.g., glucose, glycerol) to repress the catabolic pathways for limonene degradation.[3] 3. Strain Modification: Engineer the strain to block the initial steps of the limonene catabolic pathway. |
| Inconsistent results between experiments | 1. Inoculum Variability: Differences in the age, density, or metabolic state of the inoculum can lead to variations in bioconversion performance. 2. Substrate Purity: The purity of the limonene used can vary, and impurities may affect the outcome. 3. Precise Control of Environmental Parameters: Small fluctuations in pH, temperature, or aeration can have a significant impact on microbial metabolism. | 1. Standardized Inoculum Preparation: Follow a strict protocol for inoculum preparation to ensure consistency. 2. Use High-Purity Substrate: Use limonene of a consistent and high purity for all experiments. 3. Calibrate and Monitor Equipment: Regularly calibrate probes and ensure precise control of all environmental parameters in the bioreactor. |
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are commonly used for limonene conversion, and what are their primary products?
A1: Several microorganisms have been reported to convert limonene. Some of the most studied include:
-
Pseudomonas putida : This bacterium is known to convert limonene into perillic acid, perillyl alcohol, and p-menth-1-ene-6,8-diol.[1][3][6] The conversion often proceeds via the p-cymene degradation pathway.[3]
-
Rhodococcus opacus : This species can hydroxylate D-limonene to produce enantiomerically pure (+) trans-carveol.[13][14]
-
Sphingobium sp. : This bacterium has been used for the production of α-terpineol from limonene.[5][15]
-
Fungi (e.g., Penicillium digitatum, Aspergillus sp.) : Various fungi are capable of converting limonene into α-terpineol and other oxygenated derivatives.[16]
Q2: What are the main metabolic pathways involved in limonene bioconversion?
A2: Microorganisms utilize several pathways to transform limonene, primarily involving oxidation reactions. The main pathways include:
-
Oxidation of the primary methyl group: This leads to the formation of perillyl alcohol, which can be further oxidized to perillaldehyde and perillic acid.[11]
-
Epoxidation of the ring double bond: This results in the formation of limonene-1,2-epoxide, which can be hydrolyzed to limonene-1,2-diol.
-
Hydroxylation of the ring: This can occur at different positions, for instance at C6 to form carveol, which can be further oxidized to carvone.[11]
-
Epoxidation of the isopropenyl group double bond: This is another route for the formation of oxygenated derivatives.[11]
Five distinct microbial biotransformation pathways for limonene have been proposed.[10]
Q3: How can I reduce the toxicity of limonene to my microbial culture?
A3: Limonene toxicity is a significant challenge.[2] Here are some effective strategies:
-
Two-Phase Systems: Introduce a non-aqueous phase (an organic solvent) to the culture medium. Limonene will partition into the organic phase, reducing its concentration in the aqueous phase to sub-toxic levels.[4]
-
Fed-Batch Fermentation: Gradually feed limonene to the culture at a rate that matches the conversion rate, thus avoiding accumulation to toxic concentrations.[3]
-
Immobilization of Cells: Immobilizing the microbial cells can enhance their tolerance to toxic substrates.
-
Metabolic Engineering: Engineer the microbial strain to have increased tolerance to limonene, for example, by modifying cell membranes or overexpressing efflux pumps.[17]
Q4: What analytical methods are suitable for monitoring limonene conversion and by-product formation?
A4: The most common and effective analytical methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile compounds like limonene and its derivatives.[18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile products or when derivatization is employed.[20]
-
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy: These techniques are valuable for the structural elucidation of purified conversion products.[6]
Q5: Can I use crude orange peel oil as a substrate instead of pure limonene?
A5: Yes, it is possible to use crude orange peel oil, which is rich in limonene.[21] Some studies have successfully used orange essential oil as a source of limonene.[22] However, be aware that other components in the crude oil may influence the bioconversion process, potentially leading to different by-products or affecting microbial growth. It is advisable to first establish the process with pure limonene before moving to a more complex substrate.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the microbial conversion of limonene.
Table 1: Conversion of Limonene to Perillic Acid and Perillyl Alcohol
| Microorganism | Substrate | Product(s) | Titer/Yield | Reference |
| Pseudomonas putida GS1 | Limonene | Perillic Acid | Up to 11 g/L | [3] |
| Pseudomonas putida MTCC 1072 | Limonene | Perillyl Alcohol | 36% yield | [6] |
| Pseudomonas putida MTCC 1072 | Limonene | p-menth-1-ene-6,8-diol | 44% yield | [6] |
| Mycobacterium sp. (recombinant in P. putida) | Limonene | Perillyl Alcohol | Specific activity of 3 U/g (dry weight) of cells | [4] |
Table 2: Conversion of Limonene to α-Terpineol
| Microorganism | Substrate | Product | Titer/Yield | Reference |
| Sphingobium sp. | R-(+)-Limonene | R-(+)-α-Terpineol | 240 g/L (in organic phase) | [5] |
| Pseudomonas fluorescens | Limonene | α-Terpineol | ~11 g/L | [3] |
| Fusarium oxysporum 152B | R-(+)-Limonene | R-(+)-α-Terpineol | ~450 mg/L | [22] |
| Penicillium digitatum | R-(+)-Limonene | R-(+)-α-Terpineol | 1864 mg/L | [16] |
Table 3: Conversion of Limonene to Carvone and Carveol
| Microorganism | Substrate | Product(s) | Titer/Yield | Reference |
| Rhodococcus opacus PWD4 | D-Limonene | (+) trans-Carveol | 94-97% yield | [13] |
| Rhodococcus opacus | Limonene | Carveol | 2.4 g/L | [23] |
| Pseudomonas aeruginosa | Limonene | Carvone | 0.63 g/L | [23] |
| Engineered E. coli | (-)-Limonene | (-)-Carvone | 44 ± 6.3 mg/L | [24] |
Experimental Protocols
1. General Protocol for Microbial Conversion of Limonene in a Two-Phase System
This protocol is a general guideline and should be optimized for your specific microorganism and target product.
-
Inoculum Preparation:
-
Inoculate a single colony of the microbial strain into a suitable liquid medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Broth for fungi).
-
Incubate at the optimal temperature and agitation for 1-2 days until the culture reaches the late exponential or early stationary phase.
-
Harvest the cells by centrifugation and wash them with a sterile phosphate buffer.
-
Resuspend the cell pellet in the aqueous phase of the biotransformation medium to a desired optical density (e.g., OD600 of 8).[15]
-
-
Biotransformation Reaction:
-
Prepare the biphasic system in a sterile flask or bioreactor. The aqueous phase typically contains a minimal salts medium or buffer, and the organic phase can be an inert solvent like soybean oil or bis(2-ethylhexyl)phthalate. A common ratio is 1:3 (v/v) of organic to aqueous phase.[5][15]
-
Add limonene to the organic phase to the desired concentration (e.g., 350 g/L).[15]
-
Add the resuspended cells to the aqueous phase.
-
Incubate the reaction mixture at the optimal temperature (e.g., 28-30°C) with agitation (e.g., 200 rpm) for the desired duration (e.g., 48-120 hours).[15]
-
-
Sampling and Analysis:
-
Periodically take samples from the organic and/or aqueous phase.
-
Extract the compounds of interest from the samples using a suitable solvent (e.g., ethyl acetate, hexane).
-
Analyze the extracts by GC-MS to identify and quantify the substrate, product, and by-products.
-
2. Protocol for Analytical Quantification by GC-MS
-
Sample Preparation:
-
Dilute the extracted samples to a suitable concentration range for GC-MS analysis.
-
Prepare a series of standard solutions of limonene and the expected products of known concentrations to generate calibration curves.[19]
-
-
GC-MS Parameters (Example):
-
Gas Chromatograph: PerkinElmer Clarus 500 GC or similar.
-
Column: Elite™-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Split injection with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Scan range of 40-400 m/z.
-
-
Data Analysis:
-
Identify the compounds in the samples by comparing their mass spectra and retention times with those of the standards.
-
Quantify the compounds by integrating the peak areas of specific ions and using the calibration curves.[19]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of limonene by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systems biology approach for enhancing limonene yield by re-engineering Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes [mdpi.com]
- 10. Limonene Degradation Pathway [eawag-bbd.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]
- 13. Biotransformation of D-limonene to (+) trans-carveol by toluene-grown Rhodococcus opacus PWD4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioconversion of limonene to α-terpineol by immobilized Penicillium digitatum | Semantic Scholar [semanticscholar.org]
- 17. Biotechnological production of limonene in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. s4science.at [s4science.at]
- 20. francis-press.com [francis-press.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Encapsulation of Perillic Acid in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of perillic acid in various nanoparticle systems.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential solutions and preventative measures.
Issue 1: Low Encapsulation Efficiency (%EE) of Perillic Acid
Question: My encapsulation efficiency for perillic acid is consistently low. What are the potential causes and how can I improve it?
Answer:
Low encapsulation efficiency of a lipophilic drug like perillic acid is a common challenge. Several factors can contribute to this issue. Here's a breakdown of potential causes and solutions:
-
Drug Leakage into the Aqueous Phase: Perillic acid, although lipophilic, may still partition into the external aqueous phase during nanoparticle formation, especially with methods involving emulsification.
-
Solution 1: Optimize the Organic Solvent. The choice of organic solvent is critical. A solvent in which perillic acid is highly soluble and which has limited miscibility with the aqueous phase will help retain the drug in the organic phase during nanoparticle formation.[1][2]
-
Solution 2: Adjust the pH of the Aqueous Phase. The solubility of perillic acid can be pH-dependent. At a pH below its pKa, it will be in its less soluble, protonated form, which may favor its partitioning into the lipophilic polymer matrix.
-
Solution 3: Increase Polymer Concentration. A higher concentration of the polymer in the organic phase can create a more viscous environment, hindering the diffusion of perillic acid into the aqueous phase.[3]
-
Solution 4: Modify the Nanoprecipitation Process. In nanoprecipitation, a rapid mixing of the organic and aqueous phases is crucial to induce rapid precipitation of the polymer and entrapment of the drug before it can diffuse out.[4]
-
-
Poor Affinity Between Perillic Acid and the Polymer Matrix: The chemical nature of the nanoparticle polymer plays a significant role in drug retention.
-
Solution 1: Select a Suitable Polymer. For the lipophilic perillic acid, hydrophobic polymers like PLGA (Poly(lactic-co-glycolic acid)) or lipids for Solid Lipid Nanoparticles (SLNs) are generally good choices.[1][5] For chitosan nanoparticles, hydrophobic modifications of the chitosan polymer can improve the encapsulation of lipophilic drugs.[6]
-
Solution 2: Co-encapsulation of another Hydrophobic Molecule. Including another lipophilic molecule can sometimes enhance the encapsulation of the primary drug by creating a more favorable hydrophobic core.
-
-
Suboptimal Process Parameters: The method of nanoparticle preparation and its parameters are critical for efficient encapsulation.
-
Solution 1: Optimize Stirring/Homogenization Speed. In emulsion-based methods, the speed of homogenization or stirring affects the droplet size and the rate of solvent evaporation, both of which can influence encapsulation efficiency.
-
Solution 2: Control the Rate of Solvent Evaporation. A slower, controlled evaporation of the organic solvent can allow for better polymer precipitation and drug entrapment.
-
Issue 2: Large and Polydisperse Nanoparticle Size
Question: The nanoparticles I've synthesized are too large and have a high polydispersity index (PDI). How can I achieve a smaller and more uniform particle size?
Answer:
Controlling nanoparticle size and achieving a narrow size distribution (low PDI) is crucial for in vivo applications.[7] Here are common causes of large and polydisperse nanoparticles and their solutions:
-
Polymer Aggregation: Nanoparticles can aggregate during or after synthesis, leading to an increase in the measured size and PDI.
-
Solution 1: Optimize Surfactant/Stabilizer Concentration. Surfactants or stabilizers, such as polyvinyl alcohol (PVA) for PLGA nanoparticles or poloxamers for SLNs, are essential to prevent aggregation.[8] The concentration should be optimized; too little will not provide sufficient stabilization, while too much can sometimes lead to larger particles.
-
Solution 2: Adjust Zeta Potential. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to a more stable and less aggregated suspension.[9] The pH of the dispersion medium can be adjusted to modulate the zeta potential.
-
Solution 3: Sonication. Applying sonication can help to break up aggregates. However, excessive sonication can also lead to particle disruption and drug leakage.
-
-
Inadequate Process Control: The parameters of the synthesis method directly impact particle size.
-
Solution 1: Increase Homogenization/Stirring Speed. In emulsion-based methods, higher energy input through increased homogenization or stirring speed generally leads to smaller emulsion droplets and, consequently, smaller nanoparticles.
-
Solution 2: Control the Rate of Solvent/Antisolvent Addition. In nanoprecipitation, a slow and controlled addition of the organic phase to the aqueous phase under vigorous stirring can promote the formation of smaller, more uniform nanoparticles.
-
Solution 3: Optimize Polymer Concentration. A lower polymer concentration often results in smaller nanoparticles.[8]
-
-
Issues with Reagents:
-
Solution: Ensure Complete Dissolution of Polymer and Drug. Incomplete dissolution of the polymer or drug in the organic phase can lead to the formation of larger, irregular particles. Ensure all components are fully dissolved before proceeding with nanoparticle synthesis.
-
Experimental Workflow for Troubleshooting Nanoparticle Formulation
Caption: A logical workflow for troubleshooting common issues in nanoparticle formulation.
II. Frequently Asked Questions (FAQs)
1. What is the best nanoparticle system for encapsulating perillic acid?
Given that perillic acid is a lipophilic compound, several nanoparticle systems are suitable. The best choice depends on the specific application, desired release profile, and scalability of the formulation.
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: These are biodegradable and biocompatible polymers that are well-suited for encapsulating hydrophobic drugs.[1][10] They can provide sustained drug release.
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are excellent for encapsulating lipophilic molecules.[5][11] They offer good biocompatibility and can enhance oral bioavailability.
-
Chitosan Nanoparticles: While chitosan itself is hydrophilic, it can be chemically modified with hydrophobic moieties to improve its ability to encapsulate lipophilic drugs like perillic acid.[6] Chitosan also has mucoadhesive properties, which can be beneficial for certain routes of administration.
2. How can I determine the encapsulation efficiency and drug loading of perillic acid in my nanoparticles?
Encapsulation efficiency (%EE) and drug loading (%DL) are critical parameters to quantify. The general procedure involves separating the encapsulated drug from the free, unencapsulated drug, and then quantifying the amount of drug in each fraction.
General Protocol:
-
Separate Nanoparticles from the Dispersion: This is typically done by ultracentrifugation. The nanoparticle pellet is collected, and the supernatant contains the free drug.
-
Quantify the Free Drug: The concentration of perillic acid in the supernatant is measured, usually by High-Performance Liquid Chromatography (HPLC) with a UV detector.[12]
-
Calculate %EE and %DL:
-
% Encapsulation Efficiency = [(Total Drug - Free Drug) / Total Drug] x 100
-
% Drug Loading = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
3. What are the key characterization techniques for perillic acid-loaded nanoparticles?
Beyond encapsulation efficiency and drug loading, several other characterization techniques are essential:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[13][14] This determines the average size and size distribution of the nanoparticles.
-
Zeta Potential: Also measured by DLS. This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.[9]
-
Morphology: Visualized using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the shape and surface of the nanoparticles.
-
In Vitro Drug Release: This is studied using a dialysis method to determine the rate and extent of perillic acid release from the nanoparticles over time.
4. How does perillic acid exert its therapeutic effect, and how can nanoparticles enhance this?
Perillic acid's anticancer activity is primarily attributed to its ability to inhibit protein prenylation.[6][15] Specifically, it and its metabolites can inhibit farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I).[16][17] These enzymes are crucial for the post-translational modification of small GTP-binding proteins like Ras, which are often mutated in cancer and require prenylation for their oncogenic activity.[18] By inhibiting these enzymes, perillic acid disrupts downstream signaling pathways involved in cell proliferation and survival.
Nanoparticles can enhance the therapeutic efficacy of perillic acid by:
-
Improving Bioavailability: Nanoparticles can protect perillic acid from degradation and improve its solubility and absorption.
-
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to accumulate preferentially at the tumor site, increasing the local concentration of perillic acid and reducing systemic side effects.[19]
-
Sustained Release: Nanoparticles can provide a controlled and sustained release of perillic acid, maintaining a therapeutic concentration over an extended period.[19]
Protein Prenylation Inhibition Pathway by Perillic Acid
References
- 1. Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. Optimization of Preparation of PEG-PLGA Nanoparticles by Solvent Evaporation Method [biot.modares.ac.ir]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protein farnesyltransferase and geranylgeranyltransferase share a common alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 17. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Scaling Up (S)-(-)-Perillic Acid Production via Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentative production of (S)-(-)-Perillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound fermentation?
A1: The most significant challenges include:
-
Product Toxicity: Perillic acid can be inhibitory to the growth and metabolic activity of the production host.[1][2]
-
Substrate Toxicity: The precursor, (S)-(-)-limonene, is often toxic to microbial cells at high concentrations.
-
Low Yields and Productivity: Achieving economically viable titers and production rates can be difficult.
-
Formation of Byproducts: Undesired side reactions can reduce the purity of the final product.
-
Oxygen Limitation: The bioconversion of limonene to perillic acid is an oxidative process, and insufficient oxygen supply can limit the reaction rate.[3]
-
Downstream Processing Complexity: Separating perillic acid from the fermentation broth can be challenging due to the formation of emulsions.[1]
Q2: Which microbial hosts are commonly used for this compound production?
A2: Several microorganisms have been successfully engineered or utilized for the production of perillic acid, including:
-
Pseudomonas putida : Known for its solvent tolerance and native pathways that can be adapted for limonene conversion.[1][2][4][5]
-
Yarrowia lipolytica : A yeast species that has shown efficient and selective conversion of limonene to perillic acid.[5][6][7][8][9][10][11]
-
Escherichia coli : A well-characterized host that can be genetically engineered with heterologous pathways for perillic acid synthesis.[12][13][14]
-
Candida tropicalis : Another yeast species that has been engineered for de novo synthesis of perillic acid.[15]
-
Saccharomyces cerevisiae : A widely used yeast in industrial biotechnology that has been engineered for monoterpene production.
Q3: What are the key metabolic pathways involved in the microbial production of this compound from limonene?
A3: The bioconversion of limonene to perillic acid typically involves a three-step oxidation of the exocyclic methyl group. This process is catalyzed by a series of enzymes, often from the cytochrome P450 family and dehydrogenases. The general pathway is: (S)-(-)-Limonene → (S)-(-)-Perillyl alcohol → (S)-(-)-Perillyl aldehyde → this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Cell Growth | Substrate (limonene) toxicity | - Implement a fed-batch or stepwise addition strategy for limonene to maintain a low concentration in the broth.[7][10] - Use a solvent-tolerant microbial strain, such as Pseudomonas putida.[1] - Employ a two-phase fermentation system with an organic overlay (e.g., dioctyl phthalate) to sequester excess limonene.[12][13] |
| Product (perillic acid) toxicity | - Implement in situ product removal (ISPR) using an anion exchange resin like Amberlite IRA 410 Cl to continuously remove perillic acid from the broth.[1][2] - Maintain the fermentation pH at a level that minimizes the concentration of the more toxic protonated form of perillic acid. | |
| Low Perillic Acid Titer | Inefficient precursor supply | - Engineer the host strain to overexpress key enzymes in the upstream pathway (e.g., the mevalonate pathway) to increase the intracellular pool of limonene precursors.[4] |
| Low enzyme activity | - Optimize codon usage of the heterologously expressed genes for the production host. - Ensure adequate cofactor (e.g., NADPH) regeneration by co-expressing enzymes like formate dehydrogenase.[13] | |
| Suboptimal fermentation conditions | - Optimize pH, temperature, and dissolved oxygen levels for your specific strain. For example, Yarrowia lipolytica has shown good production at a pH of 7.1 and a temperature of 25°C.[7][10] - Optimize the composition of the fermentation medium, including carbon and nitrogen sources.[6][9] | |
| Formation of Impurities | Non-specific enzyme activity | - Screen for or engineer enzymes with high regioselectivity for the desired oxidation step. - Modify the fermentation conditions (e.g., pH, temperature) to favor the desired reaction. |
| Foaming | High cell density and protein content in the medium | - Add an appropriate antifoaming agent as needed. - Optimize the agitation and aeration rates to minimize shear stress on the cells. |
| Emulsion Formation during Extraction | Presence of biomass and extracellular proteins | - Centrifuge the fermentation broth at a high speed to pellet the cells before solvent extraction.[1] - Consider using membrane filtration to clarify the supernatant before extraction. |
Quantitative Data Presentation
| Microorganism | Fermentation Strategy | Substrate(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Pseudomonas putida DSM 12264 | Fed-batch with ISPR | (R)-(+)-Limonene | 31 | - | - | [2][12][13] |
| Pseudomonas putida GS1 | Fed-batch | (R)-(+)-Limonene, Glycerol | 11 | - | - | [1] |
| Yarrowia lipolytica ATCC 18942 | Fed-batch | (R)-(+)-Limonene | 0.855 | - | - | [7][10] |
| Yarrowia lipolytica ATCC 18942 | Bioreactor with top aeration | High-purity Limonene | 0.840 | - | 0.0175 | [6][9] |
| Yarrowia lipolytica ATCC 18942 | Bioreactor with top aeration | Orange Essential Oil | 0.806 | - | 0.0168 | [6][9] |
| Engineered E. coli | Fed-batch | Glucose | 0.087 (Perillyl alcohol) | 0.0015 (Perillyl alcohol/glucose) | - | [14] |
| Engineered Candida tropicalis | 5-L Fermenter | Glucose | 0.107 | - | - | [15] |
| Engineered Pseudomonas putida | Shake flask | Glycerol | 0.036 | - | - | [4] |
Experimental Protocols
Fermentation of this compound using Yarrowia lipolytica
This protocol is adapted from studies on the bioconversion of limonene to perillic acid using Yarrowia lipolytica.[6][7][9][10]
a. Media Preparation:
-
Growth Medium (Optimized):
-
Glucose: 22.9 g/L
-
Peptone: 7.7 g/L
-
Yeast Extract: 4.1 g/L
-
Malt Extract: 1.0 g/L
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Bioconversion Medium:
-
50 mM Phosphate Buffer (pH 7.1)
-
Sterilize by autoclaving.
-
b. Inoculum Preparation:
-
Inoculate a single colony of Y. lipolytica into 50 mL of growth medium in a 250 mL baffled flask.
-
Incubate at 28°C with shaking at 200 rpm for 48 hours.
c. Fermentation:
-
Transfer the seed culture to a 2-L bioreactor containing 1.6 L of growth medium.
-
Cultivate at 28°C with appropriate aeration and agitation to maintain a dissolved oxygen level above 20%. A fed-batch strategy can be employed by feeding a concentrated solution of the growth medium to achieve high cell density.[6][9]
-
After achieving the desired cell density (e.g., after 33 hours), harvest the cells by centrifugation (3000 x g, 15 min, 8°C).
-
Resuspend the cell pellet in the bioconversion medium to a final concentration of 10-20 g/L (dry cell weight).
-
Transfer the cell suspension back to the bioreactor.
-
Maintain the temperature at 25°C and the pH at 7.1.
-
Implement a stepwise addition of (S)-(-)-limonene. For example, add 0.5% (v/v) limonene at the beginning of the bioconversion and then in smaller doses every 8-12 hours over a 48-hour period.[7][10]
-
Take samples periodically for analysis.
Quantification of this compound by GC-FID
This protocol is based on a validated method for determining perillic acid in bioconversion supernatants.[16]
a. Sample Preparation:
-
Centrifuge the fermentation broth sample at 15,000 x g for 15 minutes to remove cells and debris.
-
To 1 mL of the supernatant, add 200 µL of 0.6 M HCl to precipitate the perillic acid.
-
Centrifuge at 15,000 x g for 15 minutes.
-
Discard the supernatant and dissolve the precipitate in ethyl acetate.
-
Transfer the ethyl acetate solution to a volumetric flask and adjust the volume.
-
Filter the solution through a 0.22 µm filter before injection.
b. GC-FID Conditions:
-
Column: HP-Innowax (polyethylene glycol stationary phase)
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 50°C
-
Ramp: 20°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Volume: 1.0 µL
-
Split Ratio: 25:1
Quantification of this compound by HPLC-UV
This protocol is adapted from a method for the analysis of perillic acid in plasma and can be modified for fermentation broth.[17]
a. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Precipitate proteins in the supernatant by adding a suitable agent (e.g., acetonitrile).
-
Centrifuge to remove the precipitated proteins.
-
Dilute the supernatant with the mobile phase.
-
Filter through a 0.22 µm filter before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic mixture of acetonitrile (36%) and 0.05 M ammonium acetate buffer pH 5.0 (64%)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the maximum absorbance of perillic acid (approximately 210-220 nm)
-
Injection Volume: 10-20 µL
Visualizations
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous multistep synthesis of perillic acid from limonene by catalytic biofilms under segmented flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Production of Monoterpenoic Acids with Pseudomonas Putida | AIChE [proceedings.aiche.org]
- 5. Synthesis, Bioproduction and Bioactivity of Perillic Acid—A Review [mdpi.com]
- 6. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 13. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of recombinant Escherichia coli on the production of (R)-(+)-perillyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic metabolic engineering for improved synthesis of perillic acid in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Perillic Acid in Bioconversion Supernatants by Gas Chromatography [scirp.org]
- 17. Analysis of perillic acid in plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of (S)-(-)-Perillic Acid and Perillyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Perillic acid (PA) and its metabolic precursor, perillyl alcohol (POH), are monoterpenoids derived from the essential oils of plants like peppermint and lavender. Both compounds have garnered significant interest in the scientific community for their potential as anticancer agents.[1][2] POH has been the subject of numerous preclinical and clinical investigations, while PA, its primary in vivo metabolite, is increasingly recognized as a key mediator of POH's therapeutic effects.[3][4][5] This guide provides a comprehensive comparison of the anticancer activities of PA and POH, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action to inform further research and drug development efforts.
When POH is administered orally, it is rapidly metabolized, leading to undetectable levels of the parent compound in plasma. Conversely, its metabolite, perillic acid, is found in significant concentrations, suggesting that the anticancer effects observed in vivo after POH administration may be largely attributable to PA.[6]
Quantitative Comparison of Cytotoxicity
Direct comparative studies providing IC50 values for both this compound and Perillyl alcohol in the same cancer cell lines are limited. However, available data indicates that their cytotoxic effects are cell-line dependent.
In a key study utilizing non-small cell lung cancer (NSCLC) cell lines, both PA and POH demonstrated dose-dependent cytotoxicity.[7][8] Conversely, other research on rat PC12 pheochromocytoma and murine B16 melanoma cells suggested that POH was more potent, with PA showing little to no activity in the PC12 cell line.[6] A review also indicated that PA is a less potent inhibitor of protein prenylation compared to POH.[4]
Table 1: Comparative Cytotoxicity of this compound and Perillyl Alcohol in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | Assay | IC50 (mM) | Exposure Time |
| This compound | A549 | alamarBlue | ~1.5 | 24h |
| Perillyl Alcohol | A549 | alamarBlue | ~2.0 | 24h |
| This compound | H520 | alamarBlue | ~1.8 | 24h |
| Perillyl Alcohol | H520 | alamarBlue | ~2.2 | 24h |
Data extrapolated from graphical representations in Yeruva et al., 2007. The exact IC50 values were not explicitly stated in the text.
In Vivo Antitumor Activity
Direct comparative in vivo studies evaluating the antitumor efficacy of this compound versus Perillyl alcohol are scarce. Most in vivo research has focused on POH. However, a study comparing a derivative of POH, perillaldehyde 8,9-epoxide, with POH in a sarcoma 180-inoculated mouse model showed comparable tumor growth inhibition at the same doses.[9]
Table 2: In Vivo Antitumor Activity of Perillyl Alcohol and a Derivative
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition Rate (%) | Animal Model |
| Perillyl Alcohol | 100 | 35.3 | Sarcoma 180 |
| Perillyl Alcohol | 200 | 45.4 | Sarcoma 180 |
| Perillaldehyde 8,9-epoxide | 100 | 38.4 | Sarcoma 180 |
| Perillaldehyde 8,9-epoxide | 200 | 58.7 | Sarcoma 180 |
Data from de Oliveira Andrade et al., 2016.
Mechanisms of Anticancer Action
Both PA and POH are believed to exert their anticancer effects through multiple mechanisms, primarily centered around the induction of cell cycle arrest and apoptosis, and the inhibition of protein prenylation.[7][8]
Cell Cycle Arrest and Apoptosis
Studies on NSCLC cells have shown that both PA and POH can induce cell cycle arrest and apoptosis.[7][8] This is associated with the increased expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21, as well as enhanced caspase-3 activity.[7][8]
Inhibition of Protein Prenylation and Downstream Signaling
A key mechanism attributed to these monoterpenoids is the inhibition of the post-translational prenylation of small G-proteins, most notably Ras.[4][5] Prenylation is essential for the proper membrane localization and function of Ras proteins, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting prenylation, PA and POH can disrupt these pathways, leading to reduced cancer cell growth.
The following diagrams illustrate the proposed signaling pathways affected by Perillyl alcohol and the inferred pathways for Perillic acid.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Perillyl alcohol.
Cell Viability Assay (alamarBlue)
This protocol is based on the methodology described for assessing the cytotoxicity of PA and POH in NSCLC cell lines.[8]
-
Cell Plating: A549 or H520 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Initial Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Perillyl alcohol (typically ranging from 0.5 mM to 2.5 mM). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Treatment Incubation: The cells are incubated with the compounds for 24 hours.
-
Reagent Addition: 20 µL of alamarBlue reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 4 hours at 37°C.
-
Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol describes a common method for quantifying apoptosis, as implicated in the action of PA and POH.[7][8]
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the IC50 concentration of this compound or Perillyl alcohol for 24 hours.
-
Cell Harvesting: Adherent cells are washed with PBS and harvested using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Washing: The harvested cells are washed twice with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The available evidence suggests that both this compound and Perillyl alcohol possess anticancer properties, though their relative potency appears to be cell-type specific. The rapid in vivo conversion of POH to PA strongly implies that PA is a critical active metabolite, and its direct investigation is warranted.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive in vitro and in vivo studies that directly compare the efficacy of PA and POH across a wider range of cancer types.
-
Pharmacokinetic and Pharmacodynamic Studies of PA: Elucidating the absorption, distribution, metabolism, and excretion profiles of PA when administered directly.
-
Elucidation of PA-Specific Mechanisms: Investigating the signaling pathways uniquely modulated by PA, independent of its role as a POH metabolite.
A deeper understanding of the individual contributions and potential synergistic effects of this compound and Perillyl alcohol will be invaluable for the strategic development of these promising natural compounds into effective cancer therapies.
References
- 1. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]
- 2. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol [mdpi.com]
- 9. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcoh… [ouci.dntb.gov.ua]
A Comparative Analysis of (S)-(-)-Perillic Acid and (R)-(+)-Perillic Acid Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of the two enantiomers of perillic acid: (S)-(-)-perillic acid and (R)-(+)-perillic acid. This document summarizes key experimental data, details the methodologies used in these experiments, and visualizes relevant biological pathways to support further research and development.
Data Summary
The primary discernible difference in the efficacy of this compound and (R)-(+)-perillic acid from the available literature lies in their ability to inhibit protein prenylation, a critical process in cell signaling and a target for anticancer therapies.
Inhibition of Prenyltransferases
Quantitative data reveals stereospecific differences in the inhibition of farnesyl transferase (FTase) and geranylgeranyl transferase I (GGTase I), enzymes crucial for the post-translational modification of Ras and other small GTP-binding proteins.
| Compound | Target Enzyme | IC50 (mM) |
| (R)-(+)-Perillic acid | Farnesyl Transferase (FTase) | 8.1 ± 1.0 |
| This compound | Farnesyl Transferase (FTase) | 10.7 ± 0.9 |
| (R)-(+)-Perillic acid | Geranylgeranyl Transferase I (GGTase I) | 3.4 ± 0.3 |
| This compound | Geranylgeranyl Transferase I (GGTase I) | 4.1 ± 0.5 |
Table 1: Comparative inhibitory activity of perillic acid enantiomers on prenyltransferases. Data represents the mean ± standard deviation from three independent experiments.
These results indicate that (R)-(+)-Perillic acid is a more potent inhibitor of both FTase and GGTase I compared to its (S)-(-) enantiomer.
Key Biological Pathway: Ras Signaling and Prenylation
The anticancer activity of perillic acid is often attributed to its ability to disrupt the Ras signaling pathway. Ras proteins require prenylation (the attachment of a farnesyl or geranylgeranyl group) to anchor to the cell membrane, a prerequisite for their signaling function. By inhibiting FTase and GGTase, perillic acid can prevent Ras localization and subsequent activation of downstream pro-proliferative and survival pathways.
Experimental Protocols
In Vitro Prenyltransferase Inhibition Assay
This protocol outlines the methodology used to determine the IC50 values for the inhibition of farnesyl transferase (FTase) and geranylgeranyl transferase I (GGTase I) by the enantiomers of perillic acid.
Materials:
-
Recombinant human FTase and GGTase I
-
[3H]-farnesyl pyrophosphate ([3H]FPP) and [3H]-geranylgeranyl pyrophosphate ([3H]GGPP)
-
Biotinylated-Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
This compound and (R)-(+)-Perillic acid
-
Scintillation proximity assay (SPA) beads coated with streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and (R)-(+)-perillic acid in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the respective perillic acid enantiomer dilution, and the biotinylated-Ras peptide substrate.
-
Initiate the enzymatic reaction by adding a mixture of the respective enzyme (FTase or GGTase I) and the corresponding radiolabeled isoprenoid substrate ([3H]FPP for FTase or [3H]GGPP for GGTase I).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated-Ras peptide.
-
Incubate the plate at room temperature for at least 30 minutes to allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the radiolabeled isoprenoid to the bead (due to enzymatic transfer to the biotinylated peptide) will generate a detectable signal.
-
Calculate the percentage of inhibition for each concentration of the perillic acid enantiomers relative to the control (no inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity and Anti-inflammatory Efficacy: An Overview
While direct, head-to-head comparative studies on the cytotoxicity and anti-inflammatory effects of this compound and (R)-(+)-perillic acid are not extensively available in the current literature, this section outlines the general methodologies that would be employed for such a comparison.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Experimental Protocol:
-
Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and (R)-(+)-perillic acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each enantiomer, representing the concentration at which 50% of cell growth is inhibited.
Anti-inflammatory Activity (COX-2 Inhibition Assay)
The anti-inflammatory potential of the perillic acid enantiomers can be evaluated by their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit or purified COX-2 enzyme. Prepare the substrate, arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound and (R)-(+)-perillic acid, along with a known COX-2 inhibitor as a positive control (e.g., celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: The activity of COX-2 is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the perillic acid enantiomers. Determine the IC50 values to compare their inhibitory potency.
Conclusion
The available experimental data provides clear evidence for the stereoselective inhibition of farnesyl transferase and geranylgeranyl transferase I, with (R)-(+)-perillic acid demonstrating greater potency than this compound . This suggests that the (R)-(+) enantiomer may be a more effective agent for therapeutic strategies targeting protein prenylation.
Further direct comparative studies are warranted to fully elucidate the differential effects of these enantiomers on cancer cell cytotoxicity and their anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for conducting such investigations. This will enable a more comprehensive understanding of the therapeutic potential of each enantiomer and inform the selection of the optimal candidate for further drug development.
A Comparative Analysis of Perillic Acid Production: Chemical Synthesis vs. Biotransformation
For researchers, scientists, and drug development professionals, the method of production for a key molecule like perillic acid is a critical consideration. This guide provides an objective comparison between traditional chemical synthesis and emerging biotransformation routes for obtaining this promising therapeutic agent. We will delve into the quantitative performance, experimental methodologies, and process workflows of each approach, supported by experimental data, to inform your research and development decisions.
Perillic acid, a monoterpenoid derived from limonene, has garnered significant attention for its potential anticancer properties.[1][2] As research progresses towards clinical applications, the need for efficient, scalable, and sustainable production methods becomes paramount. This comparative study examines the two primary routes to perillic acid: multi-step chemical synthesis and microbial- or enzyme-catalyzed biotransformation.
Quantitative Performance: A Head-to-Head Comparison
The choice between chemical synthesis and biotransformation is often dictated by factors such as yield, purity, and process efficiency. The following tables summarize key quantitative data from published studies to facilitate a direct comparison.
| Parameter | Chemical Synthesis | Biotransformation | Source |
| Starting Material | (-)-β-pinene epoxide, Limonene, Nopinic acid | Limonene, Orange Essential Oil, Perillic Aldehyde | [1][3][4] |
| Overall Yield | Generally low to moderate (e.g., 75-77% in some optimized multi-step processes) | Highly variable, from <1 g/L to 31 g/L with process optimization | [1][5] |
| Purity | Can achieve high purity through rigorous purification | Can be high (e.g., >90%), often with fewer byproducts | [6] |
| Reaction Steps | Multiple, sequential steps often required | Typically a single fermentation or enzymatic reaction | [1][2] |
| Reaction Time | Varies depending on the specific synthetic route | Ranges from hours to several days | [3][5] |
| Environmental Impact | Often involves hazardous reagents, catalysts, and solvents, generating more waste | Generally considered a "greener" process with milder reaction conditions and less hazardous waste | [1][7] |
Table 1: General Comparison of Chemical Synthesis and Biotransformation of Perillic Acid
| Microorganism/Enzyme | Substrate | Perillic Acid Titer | Molar Yield | Time | Key Conditions | Source |
| Pseudomonas putida DSM 12264 (with ISPR) | R-(+)-Limonene | 31 g/L | - | 7 days | Fed-batch cultivation with in situ product removal | [5][6] |
| Yarrowia lipolytica ATCC 18942 | Orange Essential Oil | 0.872 g/L | 29.7% | 48 hours | pH 6.9, two-step substrate addition | [3][8] |
| Yarrowia lipolytica ATCC 18942 | R-(+)-Limonene | 839.6 mg/L | - | 48 hours | Top-aerated bioreactor | [3] |
| Aldehyde Dehydrogenase (ALD-S1, ALD-S2) | Perillic Aldehyde | - | 100% selectivity | 24 hours | 25°C, 1mM substrate, 1mM NAD+ | [9] |
| Pseudomonas putida GS1 | Limonene | 64 mM | - | - | Fed-batch bioreactor | [5] |
Table 2: Selected Examples of Perillic Acid Production via Biotransformation
Experimental Protocols: A Look at the Methodologies
Chemical Synthesis: A Multi-Step Approach
While various synthetic routes to perillic acid have been explored, a common strategy involves the oxidation of a suitable precursor. One of the more economical methods starts from (−)-β-pinene epoxide.[1][2][4] Although detailed, optimized protocols are often proprietary, a general synthetic sequence can be outlined:
-
Starting Material Preparation: The synthesis often commences with a commercially available and relatively inexpensive starting material like β-pinene.
-
Epoxidation: The β-pinene is subjected to epoxidation to form β-pinene epoxide.
-
Rearrangement: The epoxide is then rearranged under acidic or catalytic conditions to yield perillyl alcohol. This step is crucial for establishing the correct carbon skeleton.
-
Oxidation: The perillyl alcohol is subsequently oxidized to perillaldehyde, and then further to perillic acid. This two-step oxidation often requires specific and selective oxidizing agents to avoid over-oxidation or side reactions.
-
Purification: Each intermediate and the final product require purification, typically involving techniques like column chromatography, distillation, and recrystallization to achieve the desired purity.
The selective oxidation of the exocyclic methyl group of limonene directly to a carboxylic acid is notoriously difficult with conventional chemical oxidants due to multiple competing reaction sites on the molecule.[1]
Biotransformation: Harnessing Nature's Catalysts
Biotransformation offers a more direct and often more selective route to perillic acid, leveraging the enzymatic machinery of microorganisms.[1] A typical experimental protocol for the microbial production of perillic acid is as follows:
-
Microorganism and Culture Preparation: A selected microbial strain, such as Yarrowia lipolytica or Pseudomonas putida, is cultured in a suitable growth medium (e.g., YMB medium for yeast) at a specific temperature (e.g., 25-30°C) with shaking to ensure adequate aeration.[3][10]
-
Bioconversion Reaction: Once the microbial culture reaches a sufficient cell density, the substrate (e.g., limonene or orange essential oil) is added to the culture medium.[3] The reaction is then incubated under controlled conditions (temperature, pH, and agitation) for a predetermined period (e.g., 24-96 hours).[3][10] In some cases, the substrate is added in a stepwise manner to avoid toxicity to the microorganisms.[3]
-
Extraction and Quantification: After the bioconversion is complete, the reaction mixture is typically centrifuged to separate the microbial cells from the supernatant containing the perillic acid. The perillic acid is then extracted from the supernatant using an organic solvent.
-
Analysis: The concentration and purity of the produced perillic acid are determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9][11]
Visualizing the Processes: Workflows and Pathways
To better illustrate the conceptual differences between chemical synthesis and biotransformation, the following diagrams outline the typical workflows and the enzymatic pathway involved in the microbial conversion of limonene.
Figure 1: Generalized workflow for the chemical synthesis of perillic acid.
Figure 2: Typical experimental workflow for the biotransformation of perillic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the Prospective Anticancer Molecule Perillic Acid from Orange Essential Oil by the Yeast Yarrowia lipolytica [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2016026014A1 - Perillic acid derivative, method for preparing a perillic acid derivative, pharmaceutical composition, use of a perillic acid derivative and cancer treatment method - Google Patents [patents.google.com]
- 11. Determination of Perillic Acid in Bioconversion Supernatants by Gas Chromatography [scirp.org]
A Comparative Guide to Analytical Methods for Perillic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of perillic acid, a key metabolite of limonene and perillyl alcohol with potential therapeutic applications, is crucial for preclinical and clinical studies. This guide provides a detailed comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by published experimental data.
Method Comparison
The choice of an analytical method for perillic acid quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. While HPLC-UV offers simplicity and accessibility, GC-MS and UPLC-MS/MS provide higher sensitivity and selectivity, which are often necessary for pharmacokinetic and metabolic studies.
Performance Characteristics
The following table summarizes the key performance characteristics of the three analytical methods for the quantification of perillic acid.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity Range | 0.25 - 200.0 µg/mL[1] | 10 - 1000 ng/mL | 121 - 5000 ng/mL (in plasma)[2] |
| Limit of Quantification (LOQ) | 0.25 µg/mL[1] | <10 ng/mL | 121 ng/mL (in plasma)[2] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 106 - 118%[2] |
| Precision (%RSD) | Not explicitly stated | <8% (within-run and between-run) | <15% (within-run and between-run)[2] |
| Sample Matrix | Plasma[1] | Plasma[2] | Plasma, Brain[2] |
Methodological Overview
| Feature | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Separation by ultra-performance liquid chromatography, detection by tandem mass spectrometry. |
| Sample Preparation | Protein precipitation.[1] | Liquid-liquid extraction and derivatization (silylation).[2] | Liquid-liquid extraction.[2] |
| Instrumentation | HPLC system with a UV detector. | GC system coupled to a mass spectrometer. | UPLC system coupled to a tandem mass spectrometer. |
| Throughput | Moderate | Lower (due to derivatization and longer run times) | High |
| Selectivity | Lower (potential for interference from co-eluting compounds) | High (mass spectral data provides structural information) | Very High (based on precursor and product ion transitions) |
| Sensitivity | Lower | High | Very High |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
HPLC-UV Method
This method is adapted from Singh et al. for the analysis of perillic acid in plasma.[1]
-
Sample Preparation: Plasma samples (0.05 mL) are subjected to protein precipitation. The details of the precipitating agent are not specified in the abstract. Following precipitation, the sample is transferred and diluted with 10 mM sodium bicarbonate.[1]
-
Chromatographic Conditions:
GC-MS Method
This protocol is based on the method developed by Zeng et al. for the quantification of perillyl alcohol and its metabolites, including perillic acid, in plasma.
-
Sample Preparation:
-
Plasma samples (1-2 mL) are extracted with dichloromethane.
-
The organic extract is then subjected to a silylation derivatization step.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column.
-
Injection: Not specified.
-
Carrier Gas: Not specified.
-
Ionization: Ammonia chemical ionization.
-
MS Detection: Ion-trap mass spectrometer.
-
Internal Standards: Stable-isotopically labeled internal standards (13C-PA-d2 for perillic acid metabolites) are used for quantification.
-
UPLC-MS/MS Method
The following protocol is a summary of the method validated by da Silva et al. for the quantification of perillic acid in rat plasma and brain.[2]
-
Sample Preparation: Rat plasma or brain homogenate samples are treated by liquid-liquid extraction with acetonitrile.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing the Workflow of Analytical Method Validation
The following diagram illustrates the logical workflow of a typical analytical method validation process, as would be applied to the methods described above.
Caption: Workflow for Analytical Method Validation.
Conclusion
The selection of an appropriate analytical method for the quantification of perillic acid is a critical step in drug development and research. For applications where high sensitivity and selectivity are paramount, such as in pharmacokinetic studies with low analyte concentrations, UPLC-MS/MS and GC-MS are the preferred methods. The UPLC-MS/MS method, in particular, offers high throughput and does not require a derivatization step, making it a highly efficient choice. For studies with higher concentrations of perillic acid or where access to mass spectrometry is limited, a validated HPLC-UV method can provide reliable and accurate results. It is essential to validate the chosen method in the specific biological matrix of interest to ensure data integrity.
References
A Comparative Analysis of the Cytotoxic Effects of (S)-(-)-Perillic Acid and Its N-Arylamide Derivatives on Cancer Cells
For Immediate Release
This comparison guide offers a detailed examination of the in vitro cytotoxicity of (S)-(-)-Perillic acid and its novel N-arylamide derivatives against various cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of the anti-proliferative activities of these compounds. This guide summarizes quantitative experimental data, provides detailed experimental protocols, and visualizes key cellular signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activities of this compound, its derivatives, and control compounds were evaluated against several human cancer cell lines and a normal fibroblast cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results are summarized in the tables below.
Table 1: IC50 Values of this compound N-Arylamide Derivatives and Control Compounds against Glioblastoma (U251), Hepatocellular Carcinoma (HepG2), and Normal Fibroblast (3T6) Cell Lines. [1]
| Compound | U251 IC50 (µg/mL) | HepG2 IC50 (µg/mL) | 3T6 IC50 (µg/mL) |
| This compound | > 100 | > 100 | Not Reported |
| Compound 4 (N-arylamide derivative) | 4.80 ± 0.25 | 2.61 ± 0.13 | 11.20 ± 1.10 |
| Compound 5 (N-arylamide derivative) | 3.10 ± 0.12 | 1.49 ± 0.43 | 8.50 ± 0.98 |
| Perillyl Alcohol (POH) | 15.40 ± 1.20 | 10.20 ± 0.80 | 25.50 ± 2.10 |
| 5-Fluorouracil (5-FU) | 6.50 ± 0.50 | 3.80 ± 0.20 | 4.20 ± 0.30 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity of this compound and Perillyl Alcohol against Non-Small Cell Lung Cancer Cell Lines.
| Compound | A549 IC50 (mM) | H520 IC50 (mM) |
| This compound | ~0.75 | ~0.80 |
| Perillyl Alcohol (POH) | ~1.0 | ~1.2 |
IC50 values are approximated from graphical data.
Experimental Protocols
The following section details the methodology used to obtain the cytotoxicity data presented above.
Cell Culture and Maintenance
Human glioblastoma (U251), hepatocellular carcinoma (HepG2), and murine fibroblast (3T6) cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM). Human non-small cell lung cancer cell lines (A549 and H520) were maintained in RPMI-1640 medium. All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Cytotoxicity Assay
The in vitro cytotoxicity of the test compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Workflow for MTT Assay:
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cells were harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete culture medium.
-
Incubation: The plates were incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells was replaced with 100 µL of the medium containing the test compounds. Control wells received the medium with the solvent at the same final concentration.
-
Incubation: The plates were incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Incubation: The plates were further incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium containing MTT was carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the regulation of specific proteins involved in the apoptotic signaling cascade.
Apoptosis Induction Pathway
The cytotoxic effects of this compound derivatives are, in part, attributed to their ability to induce apoptosis. This involves the upregulation of pro-apoptotic proteins such as Bax and the cell cycle inhibitor p21, leading to the activation of executioner caspases like caspase-3.
Caption: Simplified signaling pathway for apoptosis induction by this compound derivatives.
This guide provides a comparative overview of the cytotoxic properties of this compound and its N-arylamide derivatives. The presented data and experimental protocols can serve as a valuable resource for the scientific community engaged in the discovery and development of novel anticancer agents. Further research into a broader range of derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
Comparative Guide to the Structure-Activity Relationship of Perillic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various perillic acid analogs, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments and visual representations of relevant biological pathways.
Anticancer Activity of Perillic Acid Analogs
Perillic acid (PA), a natural monoterpene, and its parent compound, perillyl alcohol (POH), have demonstrated promising antitumor activities. However, their potency is often considered moderate, necessitating the synthesis and evaluation of analogs with improved efficacy.[1][2] Chemical modifications of the carboxylic acid group of perillic acid have been a key strategy in developing more potent anticancer agents.
N-Arylamide Derivatives of (S)-Perillic Acid
A significant advancement in the SAR of perillic acid has been the synthesis of N-arylamide derivatives. These analogs have shown substantially enhanced cytotoxic effects against various cancer cell lines compared to the parent compound.
Table 1: In Vitro Cytotoxicity of (S)-Perillic Acid and its N-Arylamide Analogs
| Compound | Modification | Cancer Cell Line | IC50 (µg/mL) | Reference |
| (S)-Perillic Acid | Parent Compound | HepG2 | > 100 | [1][3] |
| (S)-Perillic Acid | Parent Compound | U251 | > 100 | [1][3] |
| Analog 4 | N-(3-(trifluoromethyl)phenyl)carboxamide | HepG2 | 4.86 ± 0.21 | [1][3] |
| Analog 4 | N-(3-(trifluoromethyl)phenyl)carboxamide | U251 | 6.25 ± 0.33 | [1][3] |
| Analog 5 | N-(4,4'-diamino-2,2'-dimethylbibenzyl)carboxamide | HepG2 | 1.49 ± 0.43 | [1][3] |
| Analog 5 | N-(4,4'-diamino-2,2'-dimethylbibenzyl)carboxamide | U251 | 3.10 ± 0.12 | [1][3] |
| 5-Fluorouracil | Standard Drug | HepG2 | 2.68 ± 0.15 | [1][3] |
| 5-Fluorouracil | Standard Drug | U251 | 4.12 ± 0.28 | [1][3] |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.
The data clearly indicates that converting the carboxylic acid of (S)-perillic acid to an N-arylamide significantly enhances its anticancer activity.[1][3] Notably, Analog 5 exhibits greater potency than the standard chemotherapeutic drug 5-fluorouracil against the HepG2 human liver cancer cell line.[3]
Mechanism of Anticancer Action
Perillic acid and its analogs exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]
Studies have shown that perillic acid and its precursor, perillyl alcohol, induce apoptosis by upregulating the expression of the pro-apoptotic protein Bax and increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[4][5] The tumor suppressor protein p53 is a crucial mediator of apoptosis, often by transcriptionally activating pro-apoptotic genes like Bax.[6] The activation of p53 can be triggered by cellular stress, including that induced by chemotherapeutic agents.[7]
In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. This is often mediated by the upregulation of p21, a cyclin-dependent kinase inhibitor that prevents cells from progressing through the cell cycle.[4][5]
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of perillic acid analogs.
References
- 1. Novel N-arylamide derivatives of (S)-perillic acid ((S)-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
Investigating the synergistic effects of (S)-(-)-Perillic acid with other chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-Perillic acid (PA), a natural monoterpene and the primary metabolite of d-limonene and perillyl alcohol (POH), has garnered significant interest in oncology for its potential as a standalone anticancer agent and as a chemosensitizer. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapeutic agents, supported by available experimental data. The focus is on elucidating the mechanisms of synergy, quantifying the enhanced efficacy, and providing insights into the underlying signaling pathways.
I. Synergistic Effects with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
The combination of this compound with the platinum-based drug cisplatin has shown promise in preclinical models of non-small cell lung cancer. Studies indicate that PA can sensitize NSCLC cells to cisplatin, leading to enhanced cytotoxicity, cell cycle arrest, and apoptosis.[1][2]
Quantitative Data Summary
| Cell Line | Treatment | IC50 (approx.) | Effect | Reference |
| A549 | Perillic Acid | Not Specified | Dose-dependent cytotoxicity | [1] |
| H520 | Perillic Acid | Not Specified | Dose-dependent cytotoxicity | [1] |
| A549 | Perillic Acid (IC50) + Cisplatin | Not Specified | Sensitizes cells to cisplatin in a dose-dependent manner | [1][2] |
| H520 | Perillic Acid (IC50) + Cisplatin | Not Specified | Sensitizes cells to cisplatin in a dose-dependent manner | [1][2] |
| A549 | Perillyl Alcohol (IC50) + Cisplatin | Not Specified | Sensitizes cells to cisplatin in a dose-dependent manner | [1][2] |
| H520 | Perillyl Alcohol (IC50) + Cisplatin | Not Specified | Sensitizes cells to cisplatin in a dose-dependent manner | [1][2] |
Note: While specific IC50 values for the combination were not detailed in the abstracts, the studies consistently report a significant sensitization effect.
Experimental Protocols
Cell Culture and Treatment: Human non-small cell lung cancer cell lines (A549 and H520) are cultured in appropriate media. For combination studies, cells are exposed to the IC50 concentration of this compound, followed by treatment with varying concentrations of cisplatin.
Cell Viability Assay (MTT Assay): To determine cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. Cells are seeded in 96-well plates, treated with the respective compounds, and cell viability is measured spectrophotometrically.
Apoptosis and Cell Cycle Analysis (Flow Cytometry): Cells are treated with PA and/or cisplatin, harvested, and stained with propidium iodide (PI) for cell cycle analysis by flow cytometry. Apoptosis is assessed by quantifying the sub-G1 population.
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Bax, p21, caspase-3) are determined by Western blotting to elucidate the mechanism of action.
Signaling Pathway
The synergistic effect of Perillic Acid and Cisplatin in NSCLC cells appears to be mediated through the induction of apoptosis and cell cycle arrest.
Caption: Synergistic mechanism of Perillic Acid and Cisplatin.
II. Synergistic Effects with Temozolomide in Glioma
The combination of perillyl alcohol (the precursor to perillic acid) with temozolomide (TMZ), the standard chemotherapeutic for glioma, has demonstrated synergistic cytotoxicity in glioma cell lines. POH appears to sensitize TMZ-sensitive glioma cells to the effects of TMZ, although this effect was not observed in TMZ-resistant cells.[3]
Quantitative Data Summary
| Cell Line | Treatment | IC50 (TMZ) | Effect | Reference |
| U251 | Temozolomide alone | 40 µM | Cytotoxicity | [3] |
| U251 | Perillyl Alcohol (0.6 mM) + Temozolomide | < 40 µM | Potentiated the effects of TMZ | [3] |
| U251/TR | Perillyl Alcohol (0.8-1.0 mM) + Temozolomide | > 100 µM | Did not become responsive to TMZ | [3] |
Experimental Protocols
Cell Culture and Treatment: Human glioma cell lines (e.g., U251, U87, LN229) and their TMZ-resistant counterparts are maintained in appropriate culture conditions. Cells are treated with POH and/or varying concentrations of TMZ.
Cell Viability and Clonogenic Assays: Cell viability is assessed using the MTT assay. Long-term survival is evaluated using a clonogenic assay, where cells are treated, re-plated at a low density, and colonies are allowed to form over several days.
Western Blot Analysis: To investigate the mechanism of synergy, protein levels of markers for endoplasmic reticulum (ER) stress (e.g., GRP78, ATF3, CHOP) and survival pathways (e.g., mTOR, Ras) are analyzed by Western blot.
Signaling Pathway
The synergistic effect of Perillyl Alcohol and Temozolomide in TMZ-sensitive glioma cells involves the induction of the endoplasmic reticulum (ER) stress pathway and inhibition of pro-survival signaling.
References
Comparative analysis of the effects of (S)-(-)-Perillic acid on different cancer cell lines
For Immediate Release: (S)-(-)-Perillic acid, a natural monoterpene and a metabolite of d-limonene, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative analysis of its effects, summarizing key experimental data on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and an overview of the implicated signaling pathways are also presented to support further research and drug development in this area.
Data Summary
The cytotoxic effects of this compound have been evaluated across multiple cancer cell lines, with notable efficacy observed in non-small cell lung carcinoma. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell types, indicating a degree of selectivity in its anticancer activity.
| Cancer Type | Cell Line | IC50 (mM) | Key Observations | Reference |
| Non-Small Cell Lung Carcinoma | A549 | ~2.0 | Dose-dependent cytotoxicity, induction of apoptosis and cell cycle arrest.[1] | |
| Non-Small Cell Lung Carcinoma | H520 | ~2.0 | Similar to A549, exhibits dose-dependent cytotoxicity and pro-apoptotic effects.[1] | |
| Hepatocellular Carcinoma | HepG2 | >100 µg/mL | Limited cytotoxic effect at the tested concentration.[2] | |
| Glioblastoma | U251 | >100 µg/mL | Limited cytotoxic effect at the tested concentration.[2] |
In addition to direct cytotoxicity, this compound has been shown to induce apoptosis and cause cell cycle arrest in responsive cancer cell lines.
| Cell Line | Apoptosis Induction | Cell Cycle Arrest | Key Protein Modulation | Reference |
| A549 | Yes | Yes | Upregulation of Bax and p21.[1] | |
| H520 | Yes | Yes | Upregulation of Bax and p21.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, H520)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cancer cells treated with this compound using flow cytometry.[5][6]
Materials:
-
This compound treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for the detection of changes in protein expression (e.g., Bax, p21) in cancer cells following treatment with this compound.[7][8][9]
Materials:
-
This compound treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and an imaging system. Use β-actin as a loading control.[7][9]
Signaling Pathways and Mechanisms
While the precise signaling pathways modulated by this compound are still under extensive investigation, current evidence, primarily from studies on its precursor perillyl alcohol, suggests the involvement of several key cancer-related pathways.[10]
This compound is known to inhibit the post-translational isoprenylation of small G-proteins, such as Ras, which are critical for cell growth and proliferation signaling.[10] This disruption can lead to the downregulation of downstream effector pathways, including the Raf/MEK/ERK and PI3K/Akt pathways, which are often hyperactivated in cancer.[11][12][13][14][15]
The induction of apoptosis by this compound in non-small cell lung cancer cells is associated with the upregulation of the pro-apoptotic protein Bax and the cell cycle inhibitor p21.[1] The increase in p21 can lead to cell cycle arrest, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. The elevation of Bax, a member of the Bcl-2 family, promotes apoptosis by increasing the permeability of the mitochondrial outer membrane.
Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound in a wider range of cancer cell types to better understand its therapeutic potential.
References
- 1. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. kumc.edu [kumc.edu]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. origene.com [origene.com]
- 8. bio-rad.com [bio-rad.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 14. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of (S)-(-)-Perillic Acid's Cytotoxicity in Normal Versus Cancer Cells
For Immediate Release
This publication provides a comprehensive comparison of the cytotoxic effects of (S)-(-)-Perillic acid (PA), a naturally occurring monoterpene, on cancerous and normal cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective evaluation of PA's therapeutic potential by presenting experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Executive Summary
This compound, a metabolite of d-limonene, has demonstrated promising anticancer properties. This guide synthesizes available in vitro data to evaluate its selective toxicity towards cancer cells while assessing its impact on normal, healthy cells. The findings suggest that perillic acid exhibits a dose-dependent cytotoxic effect on various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. While data on its effects on a wide range of normal cell lines is limited, available information points towards a degree of selectivity for cancer cells, a crucial attribute for any potential chemotherapeutic agent.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the available quantitative data on the cytotoxic effects of this compound on various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cancer Cell Line | Cell Type | IC50 (mM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~1.5 | [1] |
| H520 | Non-Small Cell Lung Cancer | ~1.2 | [1] |
| HCT 116 | Human Colon Cancer | Not specified | [2] |
| U251 | Glioblastoma | > 100 µg/mL | |
| HepG2 | Hepatocellular Carcinoma | > 100 µg/mL |
| Normal Cell Line | Cell Type | IC50 (mM) | Reference |
| 3T6 | Normal Fibroblast | > 100 µg/mL* |
*In one study, this compound did not show substantial anti-proliferative effects at concentrations up to 100 µg/mL. However, other studies have demonstrated its cytotoxic activity in different cancer cell lines, as indicated in the table above. This highlights the need for further research to fully understand its activity spectrum.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Annexin V/PI Apoptosis Assay Workflow.
Signaling Pathways of this compound-Induced Cell Death
This compound appears to exert its cytotoxic effects in cancer cells through the modulation of key signaling pathways that control cell cycle progression and apoptosis.
Induction of Apoptosis
Perillic acid has been shown to induce apoptosis in non-small cell lung cancer cells.[1] This process is mediated by the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
Apoptotic pathway induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, perillic acid can halt the proliferation of cancer cells by inducing cell cycle arrest. In non-small cell lung cancer and human colon cancer cells, this is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2] p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), such as CDK4, which are essential for the G1 to S phase transition.[2] Furthermore, perillic acid has been observed to decrease the expression of cyclin D1, a key regulatory partner of CDK4.[2]
Cell cycle arrest pathway induced by this compound.
Conclusion
The available evidence suggests that this compound demonstrates selective cytotoxicity against cancer cells by inducing apoptosis and cell cycle arrest. The upregulation of Bax and p21, along with the activation of caspase-3 and downregulation of cyclin D1, appear to be key molecular events in its mechanism of action. However, a more extensive evaluation of its effects on a broader range of normal and cancerous cell lines is warranted to fully establish its therapeutic window and selectivity. The data and protocols presented in this guide provide a solid foundation for further investigation into the anticancer potential of this compound.
References
A Comparative Guide to Microbial Perillic Acid Production: Benchmarking Pseudomonas putida, Yarrowia lipolytica, and Candida tropicalis
For Researchers, Scientists, and Drug Development Professionals
Perillic acid, a monoterpenoid with promising applications as an anti-cancer and antimicrobial agent, can be sustainably produced through microbial fermentation. This guide provides an objective comparison of three leading microbial chassis organisms—Pseudomonas putida, Yarrowia lipolytica, and Candida tropicalis—for the production of perillic acid. The following sections detail their production capabilities, the metabolic pathways involved, and the experimental protocols for their cultivation and product quantification, supported by experimental data from recent literature.
Performance Benchmark: A Quantitative Comparison
The production of perillic acid varies significantly across different microbial strains and fermentation strategies. The following table summarizes the key production metrics reported for P. putida, Y. lipolytica, and C. tropicalis.
| Microbial Strain | Substrate | Fermentation Strategy | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Pseudomonas putida DSM 12264 | (+)-Limonene | Fed-batch with in situ product recovery | 31 | Not Reported | ~0.18 | [1] |
| Pseudomonas putida GS1 | (+)-Limonene | Fed-batch | 11 | Not Reported | Not Reported | [2][3] |
| Pseudomonas putida GS1 | (+)-Limonene | Continuous (Biofilm Reactor) | Not Applicable | Not Reported | 1.42 (34 g/L/day) | [4] |
| Yarrowia lipolytica ATCC 18942 | (+)-Limonene | Stepwise addition in shake flask | 0.855 | Not Reported | ~0.018 | [5][6][7] |
| Yarrowia lipolytica ATCC 18942 | Orange Essential Oil | Bioreactor | 0.806 | 29.7 | ~0.017 | [5][8] |
| Candida tropicalis (engineered) | Glucose | Fed-batch (de novo synthesis) | 0.107 | Not Reported | ~0.0007 | [9] |
Note: Direct comparison of these values should be approached with caution due to the significant differences in experimental conditions, including the use of in situ product recovery for P. putida DSM 12264, which dramatically increases the achievable titer.
Metabolic Pathways and Engineering Strategies
The biosynthesis of perillic acid from limonene involves oxidative pathways that differ between prokaryotic and eukaryotic hosts. Understanding these pathways is crucial for targeted metabolic engineering to enhance production.
Pseudomonas putida: The p-Cymene Degradation Pathway
Pseudomonas putida utilizes its native p-cymene degradation pathway to convert limonene to perillic acid. This is a three-step enzymatic process.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioconversion of limonene to increased concentrations of perillic acid by Pseudomonas putida GS1 in a fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous multistep synthesis of perillic acid from limonene by catalytic biofilms under segmented flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Systematic metabolic engineering for improved synthesis of perillic acid in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S)-(-)-Perillic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(-)-Perillic acid. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Adherence to proper safety protocols is mandatory.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 166.22 g/mol | |
| Melting Point | 129-131 °C | |
| Storage Temperature | 2-8°C | |
| Hazard Codes | H315, H319, H335 | [1] |
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and dust, preventing serious eye irritation[3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation[3]. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask for powders). Use in a well-ventilated area or fume hood. | Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation[3]. |
| Protective Clothing | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing[3]. |
Experimental Workflow for Handling this compound
The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
1. Preparation
-
Don PPE: Before handling this compound, put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1]. Ensure the workspace is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, such as glassware, spatulas, and solvents, before starting the procedure.
2. Handling
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. If the material is in flake form, handle it gently.
-
Dissolving: Add the weighed this compound to the appropriate solvent in a suitable container. If sonication or heating is required, ensure it is done in a controlled manner within the fume hood.
-
Performing the Reaction: Carry out the experimental procedure as planned. Monitor the reaction for any unexpected changes.
3. Cleanup and Disposal
-
Decontamination: After the experiment, decontaminate all glassware and surfaces that may have come into contact with this compound.
-
Waste Segregation: Collect all waste materials containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless it is known to be compatible.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations[1]. Contact your institution's environmental health and safety department for specific guidance.
-
Doffing PPE and Hygiene: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1].
Emergency Procedures
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical advice[1].
-
Spills: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. For powder spills, cover with a plastic sheet or tarp to minimize spreading. Mechanically take up the material and place it in an appropriate container for disposal. Avoid creating dust[3].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
